8-Methoxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKGGEBOALGXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239656 | |
| Record name | Methyl 8-quinolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-33-0 | |
| Record name | 8-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 8-quinolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 8-quinolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-METHOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y56U1UNUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-methoxyquinoline from its precursor, 8-hydroxyquinoline (B1678124). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This document outlines the core chemical principles, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient and effective synthesis of this important chemical intermediate.
Introduction
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. It serves as a key building block for the synthesis of various biologically active molecules and functional materials. The most common and straightforward method for its preparation is the O-methylation of 8-hydroxyquinoline, a reaction that proceeds via the Williamson ether synthesis. This guide will delve into the specifics of this transformation, providing detailed methodologies and quantitative data to support laboratory-scale synthesis.
Reaction Principle: The Williamson Ether Synthesis
The conversion of 8-hydroxyquinoline to this compound is a classic example of the Williamson ether synthesis. The reaction proceeds in two conceptual steps:
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Deprotonation: The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated by a suitable base to form a more nucleophilic quinolin-8-olate anion.
-
Nucleophilic Substitution (SN2): The resulting anion then acts as a nucleophile, attacking an electrophilic methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether, this compound.
The general reaction scheme is depicted below:
Caption: General workflow of the Williamson ether synthesis for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different reagents and conditions.
Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate in Acetone (B3395972)
This protocol is a widely used and effective method for the O-methylation of 8-hydroxyquinoline.
Reagents and Materials:
-
8-Hydroxyquinoline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetone (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (distilled or deionized)
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
Experimental Procedure:
-
Reaction Setup: To a solution of 8-hydroxyquinoline (or its derivative, e.g., 2-chloro-8-hydroxyquinoline, 1.1 mmol) in anhydrous acetone (5 mL), add anhydrous potassium carbonate (2.5 mmol).[1]
-
Stirring: Stir the resulting suspension at room temperature under a dry nitrogen atmosphere for 30 minutes.[1]
-
Addition of Methylating Agent: Add methyl iodide (2.5 mmol) dropwise to the reaction mixture over a period of 5 minutes.[1]
-
Reaction: Continue stirring the reaction mixture overnight at room temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Purification:
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.[1]
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Methylation using Dimethyl Sulfate and a Base
Dimethyl sulfate is a potent and cost-effective methylating agent that can also be employed for this synthesis.
Reagents and Materials:
-
8-Hydroxyquinoline
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetone, or a biphasic system with a phase-transfer catalyst)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Water (distilled or deionized)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure (General):
-
Reaction Setup: Dissolve 8-hydroxyquinoline in a suitable solvent such as DMF or acetone in a round-bottom flask.
-
Addition of Base: Add the base (e.g., potassium carbonate or sodium hydroxide) to the solution and stir for a period to facilitate the formation of the quinolin-8-olate.
-
Addition of Methylating Agent: Carefully add dimethyl sulfate to the reaction mixture. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound and its derivatives, providing a basis for comparison of different reaction conditions.
Table 1: Synthesis of this compound via Williamson Ether Synthesis
| Starting Material | Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 8-Hydroxyquinoline | Methyl Iodide | - | - | - | - | 71 | [2] |
| 2-Chloro-8-hydroxyquinoline | Methyl Iodide | K₂CO₃ | Acetone | Overnight | Room Temp. | 67 | [1] |
Note: Dashes (-) indicate that the specific information was not provided in the cited source.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) present in the starting material, 8-hydroxyquinoline. Key characteristic peaks for this compound include aromatic C-H stretching around 3049 cm⁻¹ and C=C stretching around 1570 cm⁻¹.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinoline (B57606) ring system and a singlet for the methoxy (B1213986) group (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.
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¹³C NMR: The spectrum will display signals for all the carbon atoms in the molecule, including a distinct signal for the methoxy carbon.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (159.18 g/mol ).
Conclusion
The synthesis of this compound from 8-hydroxyquinoline via the Williamson ether synthesis is a reliable and well-established method. By carefully selecting the base, methylating agent, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and purification of this important chemical compound. Further optimization of the reaction conditions may be necessary depending on the specific laboratory setup and desired scale of the synthesis.
References
Spectroscopic Profile of 8-Methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Methoxyquinoline, a significant heterocyclic compound. Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics are presented to support research and development activities in medicinal chemistry and materials science.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.
¹H NMR (Proton NMR) Data
Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Note: Specific, assigned ¹H NMR data with chemical shifts and coupling constants for this compound was not available in the search results. The table is provided as a template for where such data would be presented.
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR data for this compound.[1]
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific, assigned ¹³C NMR chemical shifts for this compound were not available in the search results. The table is provided as a template for where such data would be presented.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3049 | Aromatic C-H Stretch |
| 1570 | C=C Aromatic Ring Stretch |
| 1094-712 | C-H Bending (in and out of plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The molecular formula of this compound is C₁₀H₉NO, and its molecular weight is 159.18 g/mol .[1]
| m/z | Relative Intensity | Assignment |
| 159 | High | Molecular Ion [M]⁺ |
| 130 | High | [M - CHO]⁺ |
| 129 | Highest | [M - CH₂O]⁺ |
A notable characteristic in the mass spectrum of this compound is a peculiar fragmentation pattern involving the loss of all three methyl hydrogens.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline (B57606) derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
For quantitative analysis, an internal standard can be added.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 512-1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
FT-IR Spectroscopy Protocol
A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the KBr pellet method is as follows:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry Protocol
A general protocol for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is described below:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.
-
Source Temperature: ~230 °C.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum of the identified peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
References
The Diverse Biological Activities of 8-Methoxyquinoline and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly interesting pharmacophore, with its analogues demonstrating significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Anticancer Activity
This compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3′-Chloro-4′-fluorophenylamino)-8-methoxyquinoline | HeLa (Cervical Cancer) | - | [1] |
| 4-(3′-Chloro-4′-fluorophenylamino)-8-methoxyquinoline | BGC-823 (Gastric Cancer) | - | [1] |
| Compound 2i (8-methoxy, isopropyl-substituted anilinoquinoline) | HeLa (Cervical Cancer) | 7.15 | [1] |
| Compound 2i (8-methoxy, isopropyl-substituted anilinoquinoline) | BGC-823 (Gastric Cancer) | 4.65 | [1] |
| Gefitinib (Reference) | HeLa (Cervical Cancer) | 17.12 | [1] |
| Gefitinib (Reference) | BGC-823 (Gastric Cancer) | 19.27 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, BGC-823)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several studies suggest that the anticancer activity of some quinoline derivatives is mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial and Antifungal Activity
This compound and its derivatives have demonstrated significant activity against a variety of bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various pathogenic microorganisms.
Antibacterial Activity:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | - | [2] |
| This compound | Salmonella spp. | - | [2] |
| This compound | Salmonella typhi | - | [2] |
| 5-Nitro-8-Methoxyquinoline | Bacillus subtilis | - | [2] |
| 5-Nitro-8-Methoxyquinoline | Salmonella spp. | - | [2] |
| 5-Nitro-8-Methoxyquinoline | Salmonella typhi | - | [2] |
| Compound 10 | S. aureus | 3.125 | [3] |
| Compound 11 | S. aureus | 3.125 | [3] |
| Compound 16 | S. aureus | 3.125 | [3] |
| Amphicillin (Reference) | S. aureus | - | [3] |
Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Aspergillus flavus | - | [2] |
| This compound | Aspergillus niger | - | [2] |
| This compound | Trichophyton spp. | - | [2] |
| 5-Nitro-8-Methoxyquinoline | Aspergillus flavus | - | [2] |
| 5-Nitro-8-Methoxyquinoline | Aspergillus niger | - | [2] |
| 5-Nitro-8-Methoxyquinoline | Trichophyton spp. | - | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilutions: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Bacterial or fungal strains
-
Agar medium (e.g., Mueller-Hinton Agar)
-
This compound derivatives
-
Sterile cork borer
-
Petri dishes
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A specific volume of the this compound derivative solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and repair.
Caption: Proposed mechanism of antibacterial action of quinoline derivatives.
Anti-inflammatory Activity
Certain this compound derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound derivatives
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the protein solution and various concentrations of the this compound derivative or standard drug.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Heat the mixtures at 51°C for 20 minutes to induce protein denaturation.
-
Cooling and Reading: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.
Neuroprotective Effects
Derivatives of 8-hydroxyquinoline (B1678124), a closely related scaffold to this compound, have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are often linked to their ability to chelate metal ions, reduce oxidative stress, and modulate signaling pathways involved in neuronal cell death.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
8-hydroxyquinoline derivatives
-
Reagents for cell viability assays (e.g., MTT) and apoptosis assays (e.g., Annexin V/PI staining)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 8-hydroxyquinoline derivative for a specific duration.
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin.
-
Assessment of Neuroprotection: Evaluate the neuroprotective effects by measuring cell viability, apoptosis, and other relevant markers of neuronal health.
Signaling Pathway: Modulation of the Calpain-Calpastatin System
The neuroprotective effects of some 8-hydroxyquinoline derivatives may involve the modulation of the calpain-calpastatin signaling pathway. Calpains are calcium-dependent proteases that, when overactivated, can lead to neuronal cell death. Calpastatin is the endogenous inhibitor of calpains.
Caption: Modulation of the calpain-calpastatin pathway by 8-hydroxyquinoline derivatives.
This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, is intended to serve as a valuable resource for the scientific community to advance the discovery and development of novel therapeutics based on the this compound scaffold. Further research focusing on structure-activity relationships, target identification, and in vivo efficacy is crucial to fully realize the therapeutic potential of this important class of molecules.
References
- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
8-Methoxyquinoline Derivatives: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among these, 8-methoxyquinoline derivatives have emerged as a versatile class of molecules with significant therapeutic potential. The presence of the methoxy (B1213986) group at the 8th position of the quinoline ring critically influences the molecule's electronic properties and lipophilicity, often enhancing its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective applications. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support further research and drug development in this promising area.
Anticancer Applications
Several this compound derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity
The in vitro anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the IC₅₀ values of representative compounds against different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2i | 8-methoxy-4-anilinoquinoline | HeLa (Cervical Cancer) | 7.15 | [1] |
| BGC-823 (Gastric Cancer) | 4.65 | [1] | ||
| Gefitinib (Reference) | 4-anilinoquinazoline | HeLa (Cervical Cancer) | 17.12 | [1] |
| BGC-823 (Gastric Cancer) | 19.27 | [1] | ||
| MMNC | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colorectal Cancer) | 0.33 | |
| Caco-2 (Colorectal Cancer) | 0.51 | |||
| AGS (Gastric Cancer) | 3.6 | |||
| PANC-1 (Pancreatic Cancer) | 18.4 | |||
| SMMC-7721 (Hepatocellular Carcinoma) | 9.7 | |||
| Compound 8 | 4-anilino-8-methoxy-2-phenylquinoline (4'-COMe substituted) | - | 10.47 | [2] |
| Compound 10 | 4-anilino-8-methoxy-2-phenylquinoline (3'-COMe substituted) | - | 8.91 | [2] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
A key mechanism underlying the anticancer activity of some this compound derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 8-methoxy-indolo[2,3-b]quinoline derivative, MMNC, has been shown to exert its cytotoxic effects through this pathway.
Experimental Protocols
A general method for the synthesis of 4-anilino-8-methoxyquinoline derivatives involves the reaction of 4-chloro-8-methoxyquinoline (B22261) with a substituted aniline.
-
Materials: 4-chloro-8-methoxyquinoline, substituted aniline, isopropanol (B130326), pyridine (B92270) hydrochloride.
-
Procedure: A mixture of 4-chloro-8-methoxyquinoline, the desired substituted aniline, and a catalytic amount of pyridine hydrochloride in isopropanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product. The crude product is then neutralized with a saturated sodium bicarbonate solution, filtered, and recrystallized from ethanol (B145695) to yield the pure 4-anilino-8-methoxyquinoline derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
-
Antimicrobial Applications
This compound and its derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function and to disrupt cell membrane integrity.
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| This compound | - | Aspergillus Flavus | - | [3] |
| Aspergillus niger | - | [3] | ||
| Trichophyton | - | [3] | ||
| Bacillus subtilis | - | [3] | ||
| Salmonella spp. | - | [3] | ||
| Salmonella typhi | - | [3] | ||
| Compound 10 | 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(p-methoxyphenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 | [4] |
| B. subtilis | 6.25 | [4] | ||
| E. coli | 6.25 | [4] | ||
| Compound 11 | 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(p-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | 6.25 | [4] |
| B. subtilis | 6.25 | [4] | ||
| E. coli | 12.5 | [4] | ||
| Compound 16 | 8-methoxy-4-methyl-2-amino-(2'-(p-methoxyphenyl)-4'-oxo-1',3'-thiazolidin-3'-yl)quinoline | S. aureus | 6.25 | [4] |
| B. subtilis | 6.25 | [4] | ||
| E. coli | 12.5 | [4] | ||
| Ampicillin (Reference) | Beta-lactam antibiotic | S. aureus | 1.56 | [4] |
| B. subtilis | 3.125 | [4] | ||
| E. coli | 3.125 | [4] |
Note: For this compound, the reference states "strong antifungal and antibacterial activities" without providing specific MIC values.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Materials: this compound derivatives, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, standardized microbial inoculums, DMSO.
-
Procedure:
-
A stock solution of the test compound is prepared in DMSO.
-
Serial two-fold dilutions of the compound are made in the wells of a 96-well plate containing the appropriate broth.
-
A standardized inoculum of the test microorganism is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Neuroprotective Applications
The potential of this compound derivatives in the treatment of neurodegenerative diseases is an emerging area of research. While the broader class of 8-hydroxyquinoline (B1678124) derivatives has been more extensively studied for neuroprotection, the structural similarities suggest that 8-methoxyquinolines may also possess valuable neuroprotective properties. Their proposed mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.
Putative Signaling Pathway in Neuroprotection
The PI3K/Akt signaling pathway is a key regulator of neuronal survival and is implicated in the pathology of several neurodegenerative diseases. While direct evidence for the modulation of this pathway by this compound derivatives in a neuroprotective context is still limited, it represents a plausible mechanism of action based on studies of related quinoline compounds. Activation of this pathway generally promotes cell survival and inhibits apoptosis.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro model using a neuroblastoma cell line, such as SH-SY5Y, is commonly employed to assess the neuroprotective effects of compounds against a neurotoxin-induced injury.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After adherence (and differentiation, if applicable), the cells are pre-treated with various concentrations of the this compound derivative for a specified duration (e.g., 2 hours).
-
A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), is then added to induce neuronal cell death.
-
The plates are incubated for a further period (e.g., 24 hours).
-
Cell viability is assessed using the MTT assay, as described in section 1.3.2.
-
An increase in cell viability in the presence of the this compound derivative compared to the toxin-only treated cells indicates a neuroprotective effect.
-
Conclusion
This compound derivatives represent a highly promising class of compounds with diverse therapeutic potential. The data and protocols presented in this guide highlight their significant anticancer and antimicrobial activities. While the exploration of their neuroprotective effects is at an earlier stage, the existing evidence from related quinoline structures warrants further investigation. The detailed methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics. Future work should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
8-Methoxyquinoline: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyquinoline, a derivative of the versatile quinoline (B57606) scaffold, has garnered interest for its potential therapeutic applications. While direct experimental data on this compound is emerging, its mechanism of action is largely inferred from its structural analog, 8-hydroxyquinoline (B1678124), and other related derivatives. This technical guide synthesizes the current understanding of this compound's biological activities, focusing on its role as a metal-chelating agent that underpins its antimicrobial, anticancer, and neuroprotective potential. We present available quantitative data, detailed experimental protocols for its evaluation, and visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action: Metal Ion Chelation
The predominant mechanism of action attributed to the 8-hydroxyquinoline class of compounds, and by extension this compound, is their ability to act as potent chelators of metal ions.[1][2] The nitrogen atom of the quinoline ring and the adjacent oxygen at the C8 position form a bidentate ligand, capable of binding essential divalent and trivalent metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[3][4]
This chelation disrupts cellular homeostasis in two primary ways:
-
Deprivation of Essential Metals: By sequestering metal ions, these compounds inhibit the function of metalloenzymes that are crucial for pathogen survival and cancer cell proliferation.[2]
-
Pro-oxidant Activity: In certain environments, the metal complexes formed can generate reactive oxygen species (ROS), leading to oxidative stress and inducing apoptosis.
This core mechanism is the foundation for the diverse biological effects observed.
References
The Discovery and History of 8-Methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyquinoline, a derivative of the heterocyclic compound quinoline (B57606), has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. It details the historical context of quinoline chemistry, outlines key synthetic methodologies, and presents its physicochemical and biological properties in a structured format. This document includes detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts through diagrams to serve as a valuable resource for researchers in drug discovery and development.
Introduction: The Quinoline Core
The story of this compound begins with its parent scaffold, quinoline. This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] A few years later, in 1842, Charles Gerhardt obtained the same structure through the dry distillation of the antimalarial alkaloid quinine.[1] The elucidation of the correct fused-ring structure of quinoline by August Kekulé in 1869 provided the theoretical framework to understand its chemical properties.[1]
The most historically significant quinoline derivatives are the cinchona alkaloids, particularly quinine, which was isolated in 1820 and became the first effective treatment for malaria.[2] This established quinoline as a "privileged scaffold" in medicinal chemistry, leading to the synthesis and investigation of a vast number of its derivatives.
The Emergence of this compound
Synthesis of this compound
The primary and most common laboratory synthesis of this compound involves the methylation of 8-hydroxyquinoline (B1678124).
Synthesis from 8-Hydroxyquinoline
A widely used method for the synthesis of this compound is the reaction of 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.[4]
Reaction:
8-Hydroxyquinoline + CH₃I + K₂CO₃ → this compound + KI + KHCO₃
Experimental Protocol: Synthesis of this compound
-
Materials:
-
8-Hydroxyquinoline (1.05 g, 7.23 mmol)
-
Acetone (15 mL)
-
Potassium carbonate (1.0 g, 7.24 mmol)
-
Methyl iodide (0.45 mL, 7.23 mmol)
-
-
Procedure:
-
To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.
-
Reflux the reaction mixture for 24 hours.
-
Allow the mixture to cool to room temperature.
-
The product can be purified by standard methods such as column chromatography.
-
-
Yield: 71% (815 mg)[4]
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid at room temperature.[5] A summary of its key quantitative data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Melting Point | 41-45 °C | [6] |
| Boiling Point | 282 °C | [5] |
| Solubility | Slightly soluble in water | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| IR (Infrared) | 3049 cm⁻¹ (aromatic C-H stretch), 1570 cm⁻¹ (C=C stretch), 1094-712 cm⁻¹ (C-H bend) | [7] |
| ¹H NMR | Data for derivatives available | |
| ¹³C NMR | Data for derivatives available | |
| Mass Spec (GC-MS) | Major peaks at m/z 159, 130, 129 |
Biological Activities and Signaling Pathways
This compound and its derivatives have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.[4]
Antimicrobial Activity
This compound has demonstrated both antibacterial and antifungal properties.[4] It has shown strong activity against Aspergillus flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp., and Salmonella typhi.[4]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
A derivative of this compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has been shown to exhibit antitumor activity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers.
Experimental Protocol: Cell Viability (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Visualizations
Signaling Pathway
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Solubility of 8-Methoxyquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-Methoxyquinoline, a key building block in medicinal chemistry and materials science. Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating products. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this guide consolidates available qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in their work.
Physicochemical Properties of this compound
This compound is a derivative of quinoline (B57606) with a methoxy (B1213986) group at the 8-position. This substitution influences its physicochemical properties, including its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1][2][3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Appearance | White to orange to green powder/crystal | [4] |
| Melting Point | 38-41 °C | [5] |
| Boiling Point | 282 °C | [2] |
| Water Solubility | Slightly soluble | [2][4][5] |
Solubility Profile of this compound
Qualitative Solubility Assessment:
Based on the solubility of structurally similar compounds such as 8-hydroxyquinoline (B1678124) and other substituted quinolines, this compound is expected to be soluble in the following solvents.[6][7][8]
| Solvent Class | Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble |
| Amides | N,N-Dimethylformamide (DMF) | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Alkanes | Hexane | Sparingly Soluble to Insoluble |
| Water | Slightly Soluble |
This table is a projection based on the solubility of analogous compounds and general principles of chemical solubility. Experimental verification is highly recommended.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Solvent Polarity: A solvent with a polarity similar to that of this compound will generally be a good solvent.
-
Temperature: For most solid solutes, solubility increases with temperature.
-
pH: As a weak base due to the nitrogen atom in the quinoline ring, the solubility of this compound in aqueous and protic organic solvents can be pH-dependent.[9] In acidic conditions, the nitrogen atom can be protonated, forming a more soluble salt.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound (solid)
-
High-purity organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop an HPLC method for the quantification of this compound.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at the λmax.
-
Construct a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.
Caption: A generalized workflow for the experimental determination of compound solubility.
Conclusion
References
- 1. This compound | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 938-33-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of 8-Methoxyquinoline
Introduction
This compound is an aromatic, heterocyclic organic compound that belongs to the quinoline (B57606) family. It is characterized by a quinoline structure with a methoxy (B1213986) group substituted at the 8-position.[1] This compound and its derivatives are of significant interest in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry, owing to their diverse applications.[1][2] this compound serves as a crucial building block in the synthesis of more complex molecules and exhibits notable biological activities, including antimicrobial and anticancer properties.[2][3] Its ability to act as a chelating agent for various metal ions also makes it a valuable ligand in coordination chemistry.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below, providing a comprehensive overview for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [1][4] |
| Molecular Weight | 159.19 g/mol | [1][5] |
| CAS Number | 938-33-0 | [1][4] |
| Appearance | White to orange to green powder or crystal | [1][3] |
| Melting Point | 38-45 °C | [1][6] |
| Boiling Point | 282 °C (at 760 Torr) | [1][7] |
| 175-176 °C (at 17 Torr) | [4] | |
| Density | 1.012 g/cm³ (at 20 °C) | [4] |
| Water Solubility | Slightly soluble | [5][6][7] |
| pKa | 3.28 ± 0.17 (Predicted) | [3] |
| Storage Temperature | 2-8 °C | [1][3] |
Spectroscopic Properties
| Property | Value | Source(s) |
| IR Absorption (Aromatic) | 3049 cm⁻¹ | [8] |
| IR Absorption (Aromatic) | 892-649 cm⁻¹ | [8] |
| ¹H NMR | Chemical shifts are calculated using the GIAO method. | |
| ¹³C NMR | Chemical shifts are calculated using the GIAO method. | |
| UV-Vis Spectroscopy | Can be used for structural characterization. | [9] |
Chemical Reactivity and Applications
This compound's chemical behavior is largely influenced by the quinoline ring and the methoxy group.
-
Coordination Chemistry : It is frequently utilized as a ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group can act as coordination sites, allowing it to form stable complexes with various transition metals. This property is valuable in the development of novel catalysts and materials.[1]
-
Synthetic Intermediate : this compound is a versatile intermediate in organic synthesis. For instance, it is a starting material for the synthesis of 5-Nitro-8-Methoxyquinoline.[8] It is also used as a pharmaceutical intermediate.[5][7]
-
Stability : The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[5]
Biological Activity
Derivatives of this compound have shown a range of biological activities, making them promising candidates for drug development.
-
Antimicrobial and Antifungal Activity : this compound has demonstrated significant antibacterial and antifungal properties against a variety of pathogens.[2][8] It has shown strong activity against Aspergillus flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp, and Salmonella typhi.[8]
-
Antioxidant and Anticancer Potential : Research has indicated that this compound possesses antioxidant and anticancer activities, which are areas of ongoing investigation for therapeutic applications.[3]
-
Fluorescent Probe : Due to its fluorescent properties, it can be used as a fluorescent probe in biochemical studies to visualize cellular processes.[1]
Experimental Protocols
Synthesis of this compound from 8-Hydroxyquinoline (B1678124)
The following is a representative protocol for the O-alkylation of 8-hydroxyquinoline to synthesize this compound.
-
Reaction Setup : In a suitable reaction vessel, dissolve 8-hydroxyquinoline in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base : Add a base, such as potassium carbonate, to the solution to deprotonate the hydroxyl group.
-
Alkylation : Introduce an alkylating agent, like methyl iodide, to the reaction mixture.
-
Heating : Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC). This is typically maintained for 12-24 hours.[2]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic base.[2]
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel, using an appropriate eluent system such as a gradient of ethyl acetate (B1210297) in hexane.[2]
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis Protocol
A general methodology for the spectroscopic characterization of synthesized this compound is outlined below.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Prepare a sample, typically as a KBr pellet or a thin film.
-
Record the spectrum using an FT-IR spectrometer, commonly in the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups present in the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra on an NMR spectrometer.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the structure of the compound.
-
-
UV-Visible (UV-Vis) Spectroscopy :
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
-
Visualizations of Key Processes
Conceptual Workflow for Biological Screening
The following diagram illustrates a conceptual workflow for evaluating the biological activity of this compound derivatives.
Caption: A conceptual workflow for the biological screening of compounds.[2]
Chelation of a Metal Ion
This compound's ability to chelate metal ions is a key aspect of its chemical reactivity and biological activity.
Caption: A diagram illustrating the chelation process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 938-33-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
8-Methoxyquinoline: A Sc-affolding for Future Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline, a heterocyclic aromatic compound, has emerged as a versatile scaffold in medicinal chemistry and materials science.[1] Its unique structural features, including the quinoline (B57606) core and the methoxy (B1213986) group at the 8-position, contribute to its diverse biological activities and its utility as a ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of the potential research areas for this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, as well as its applications in materials science. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through the methylation of 8-hydroxyquinoline (B1678124). A common laboratory-scale synthesis involves the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972), followed by reflux.[2] This method has been reported to yield the desired product in significant amounts.[2]
Further functionalization of the this compound core has led to the development of a wide array of derivatives with enhanced or novel biological activities. For instance, 5-nitro-8-methoxyquinoline can be synthesized by the nitration of this compound.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
8-Hydroxyquinoline
-
Acetone
-
Potassium Carbonate (solid)
-
Methyl Iodide
Procedure:
-
Dissolve 8-hydroxyquinoline (1.05g, 7.23mmol) in acetone (15ml).
-
Add solid potassium carbonate (1.0g, 7.24mmol) to the solution.
-
Add methyl iodide (0.45ml, 7.23mmol) to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue using flash chromatography with acetone as the eluent to afford this compound.
A 71% yield (815mg) has been reported for this protocol.[2]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of different substituents on the quinoline ring has been a key strategy in developing potent and selective antitumor inhibitors.
8-Methoxy-4-anilinoquinolines
A series of 7-fluoro (or 8-methoxy)-4-anilinoquinoline compounds have been synthesized and evaluated for their antiproliferative activities.[3] Several of these compounds exhibited excellent antitumor activity, superior to the standard drug gefitinib, against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines.[3] Notably, compound 2i , which has a methoxy group on the quinoline ring and an isopropyl group on the benzene (B151609) ring, showed remarkable inhibitory effects.[3]
| Compound | Cell Line | IC50 (µM) |
| 2i | HeLa | 7.15 |
| BGC-823 | 4.65 | |
| Gefitinib | HeLa | 17.12 |
| BGC-823 | 19.27 | |
| Table 1: In Vitro Antiproliferative Activity of Compound 2i and Gefitinib.[3] |
Indolo[2,3-b]quinoline Derivatives
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), a neocryptolepine (B1663133) derivative, has shown potent cytotoxic ability in colorectal cancer cell lines HCT116 and Caco-2.[4] MMNC was found to inhibit cell proliferation, block the cell cycle in the G2/M phase, decrease mitochondrial membrane potential, and induce apoptosis.[4]
| Compound | Cell Line | IC50 (µM) |
| MMNC | HCT116 | 0.33 |
| Table 2: Cytotoxicity of MMNC against HCT116 cells.[4] |
The mechanism of action for MMNC's anticancer activity is believed to be through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4]
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.
Antibacterial and Antifungal Activity of this compound
This compound has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species.[2] It also exhibited potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[2] In a comparative study, this compound showed greater activity than its derivative, 5-nitro-8-methoxyquinoline.[2]
8-Methoxy-4-methyl-quinoline Derivatives
Novel 8-methoxy-4-methyl-quinoline derivatives, including Schiff bases, azetidinones, and thiazolidinones, have been synthesized and screened for their antibacterial activity.[5] Several of these compounds, particularly compounds 10 , 11 , and 16 , were found to exhibit potent antibacterial activity, comparable to the standard drug ampicillin, against S. aureus, B. subtilis, and E. coli.[5]
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) |
| 10 | 3.125 | 6.25 | 6.25 |
| 11 | 3.125 | 6.25 | 6.25 |
| 16 | 3.125 | 6.25 | 6.25 |
| Ampicillin | 3.125 | 6.25 | 6.25 |
| Table 3: Minimum Inhibitory Concentration (MIC) of selected 8-methoxy-4-methyl-quinoline derivatives.[5] |
Neuroprotective Effects
The 8-hydroxyquinoline scaffold, from which this compound is derived, is a well-known metal chelator, and this property is linked to its neuroprotective effects in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7] While direct studies on the neuroprotective effects of this compound are less common, the broader class of quinoline derivatives shows promise.
Research on 8-hydroxyquinoline derivatives has shown they can mitigate oxidative stress, a key factor in neuronal cell death.[6] For instance, the 8-hydroxyquinoline derivative Clioquinol has been shown to regulate calcium homeostasis and downstream apoptotic pathways, preventing the activation of caspase-3 and subsequent cell death.[6]
Materials Science and Catalysis
This compound is a valuable ligand in coordination chemistry, forming stable complexes with various transition metals.[1] These metal complexes exhibit unique catalytic properties and are utilized in the synthesis of novel materials.[1]
One of the prominent applications of this compound derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] The fluorescent properties of these compounds contribute to advancements in display technologies with improved energy efficiency.[1]
Conclusion and Future Directions
This compound and its derivatives represent a promising and versatile class of compounds with significant potential in various scientific disciplines. The research highlighted in this guide demonstrates their potent anticancer, antimicrobial, and potential neuroprotective activities. The ability to readily modify the this compound scaffold allows for the fine-tuning of its biological and physical properties, making it an attractive starting point for the development of new therapeutic agents and advanced materials.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of different substituents on the biological activity of this compound to design more potent and selective compounds.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological effects to identify novel drug targets.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.
-
Development of Novel Materials: Further exploration of this compound-based metal complexes for applications in catalysis, sensing, and optoelectronics.
By continuing to explore the rich chemistry and diverse biological activities of this compound, the scientific community can unlock its full potential for the benefit of human health and technological advancement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Methoxyquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-methoxyquinoline and its derivatives. The quinoline (B57606) ring system is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] this compound, in particular, serves as a crucial intermediate in the development of novel therapeutic agents.[1][4]
Application Notes
This compound and its substituted analogues are key building blocks in the synthesis of biologically active compounds. The methoxy (B1213986) group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. These derivatives have been investigated for various applications, including:
-
Antimicrobial Agents: this compound has demonstrated strong antifungal and antibacterial activities.[1] Its derivatives are explored for their potential to combat resistant strains of bacteria.
-
Anticancer Therapeutics: The quinoline skeleton is a common feature in many anticancer agents.[5] Modifications on the this compound core can lead to compounds with enhanced cytotoxicity against various cancer cell lines.
-
Antimalarial Drugs: The 8-aminoquinoline (B160924) scaffold, often featuring a methoxy group, is a well-established pharmacophore in antimalarial drugs like primaquine (B1584692) and tafenoquine.[4]
-
Herbicidal Agents: Certain derivatives, such as this compound-5-amino acetic acid, have shown potential as herbicides.[6]
Synthesis Protocols
Several synthetic strategies can be employed to prepare this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Method 1: O-Alkylation of 8-Hydroxyquinoline (B1678124)
This is a straightforward and common method for the synthesis of this compound, starting from the readily available 8-hydroxyquinoline.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via O-alkylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 equivalent) in anhydrous acetone.[7]
-
Addition of Reagents: Add anhydrous potassium carbonate (1.0 equivalent) to the solution.[6] Slowly add methyl iodide (1.0 equivalent) to the reaction mixture.[6][7]
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[7]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.[7]
Method 2: Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from anilines. To synthesize an this compound derivative, an appropriately substituted aniline (B41778) is used as the starting material.
Reaction Scheme:
Caption: The Skraup synthesis for preparing quinoline derivatives.
Experimental Protocol (for 6-Methoxy-8-nitroquinoline):
This protocol describes a modified Skraup reaction to produce 6-methoxy-8-nitroquinoline.[8]
-
Reaction Setup: In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry of powdered arsenic oxide (2.45 moles), 3-nitro-4-aminoanisole (3.5 moles), and glycerol (13 moles).[8]
-
Acid Addition: With efficient mechanical stirring, add concentrated sulfuric acid (5.9 moles) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[8]
-
Dehydration: Evacuate the flask and carefully heat the mixture to 105-110°C until a weight loss of 235-285 g is achieved, indicating the removal of water. This step takes approximately 2-3 hours.[8]
-
Second Acid Addition: Cool the mixture slightly and add a second portion of concentrated sulfuric acid (4.3 moles) dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.[8]
-
Heating: Maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[8]
-
Work-up: Cool the reaction mixture below 100°C, dilute with water, and allow it to cool overnight. Pour the diluted mixture into a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ice with stirring.[8]
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from methanol (B129727) to obtain pure 6-methoxy-8-nitroquinoline.[8]
Method 3: Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone to form a substituted quinoline.[9][10]
Reaction Scheme:
Caption: The Combes synthesis pathway for substituted quinolines.
Experimental Protocol (General):
-
Condensation: An aniline derivative is reacted with a β-diketone. This step forms a Schiff base intermediate.[10]
-
Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to catalyze the ring closure, followed by dehydration to yield the substituted quinoline.[10][11]
Data Presentation
| Derivative | Starting Material | Synthesis Method | Reagents | Yield (%) | Reference |
| This compound | 8-Hydroxyquinoline | O-Alkylation | Methyl iodide, K₂CO₃, Acetone | 71 | [1] |
| 5-Nitro-8-Methoxyquinoline | This compound | Nitration | Conc. H₂SO₄, Conc. HNO₃ | 77 | [1][6] |
| 5-Bromo-8-methoxyquinoline | This compound | Bromination | Bromine, CH₂Cl₂ | 92 | [12] |
| 3,6,8-trimethoxyquinoline | 3,6,8-tribromoquinoline | Methoxylation | NaOMe, CuI, DMF | 67 | [5] |
| 6-Methoxy-8-nitroquinoline | 3-Nitro-4-aminoanisole | Skraup Synthesis | Glycerol, H₂SO₄, Arsenic oxide | 65-76 | [8] |
Signaling Pathways and Biological Activity
While the precise signaling pathways for many this compound derivatives are still under investigation, their biological activities are often attributed to their ability to chelate metal ions.[13][14] This property can disrupt essential cellular processes that are dependent on metal ions, such as membrane potential and enzymatic activities, including those involved in cell wall synthesis.[13] For instance, 8-hydroxyquinoline derivatives are known to bind to metal ions through the hydroxyl oxygen and the quinoline nitrogen.[13] This chelation is believed to be a key mechanism in their antibacterial action.
Caption: Proposed mechanism of action for quinoline-based antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nnpub.org [nnpub.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Combes Quinoline Synthesis [drugfuture.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. acgpubs.org [acgpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for 8-Methoxyquinoline as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline, a derivative of 8-hydroxyquinoline, has emerged as a versatile and effective fluorescent probe for the detection of various metal ions. Its utility stems from the ability of the quinoline (B57606) ring system to form stable complexes with metal ions, a process that significantly modulates its photophysical properties. The methoxy (B1213986) group at the 8-position enhances the electron-donating capacity and can influence the selectivity and sensitivity of the probe. Upon chelation with specific metal ions, this compound-based probes can exhibit a "turn-on" or "turn-off" fluorescent response, making them valuable tools for quantitative analysis in biological and environmental samples.
The primary mechanism of action for many quinoline-based probes involves the inhibition of non-radiative decay pathways upon metal ion binding. In the unbound state, processes such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) can quench fluorescence.[1][2] The formation of a rigid complex with a metal ion restricts these processes, leading to a significant enhancement in fluorescence intensity.[3][4] This chelation-enhanced fluorescence (CHEF) effect provides a robust signaling mechanism for metal ion detection.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as fluorescent probes for metal ions, with a primary focus on Zinc (Zn²⁺), for which specific data is available.
Data Presentation
Photophysical Properties of this compound-Based Probes
The following table summarizes the key photophysical and sensing parameters of representative this compound-based fluorescent probes for Zn²⁺.
| Probe Name/Description | Excitation (λex) | Emission (λem) | Stokes Shift | Fluorescence Enhancement | Quantum Yield (Φ) of Complex | Binding Constant (Kd) | Limit of Detection (LOD) | Metal Ion | Reference |
| GFP-inspired this compound derivative (GFZnP-OMe) | 440 nm | 505 nm | 65 nm | 37-fold | Not Reported | 32 nM | 0.034 µM | Zn²⁺ | [3][5][6] |
| Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) | Not Specified | Not Specified | Not Specified | Not Specified | 0.51 | Not Reported | 3.4 nM | Zn²⁺ | [7] |
Selectivity of this compound-Based Probes
This compound-based probes have demonstrated high selectivity for certain metal ions. For instance, the GFP-inspired this compound derivative shows a significant fluorescence enhancement with Zn²⁺, while other biologically relevant cations do not trigger a notable response.[3] However, it is important to note that common fluorescence quenchers like Fe³⁺, Cu²⁺, and Hg²⁺ can interfere with the signal.[3]
Signaling Pathway and Experimental Workflow
Signaling Pathway
The general mechanism for a "turn-on" fluorescent response of an this compound-based probe upon binding to a metal ion like Zn²⁺ is depicted below.
Caption: General signaling pathway for a "turn-on" this compound fluorescent probe.
Experimental Workflow
The logical flow for detecting and quantifying a target metal ion using an this compound-based fluorescent probe is outlined in the following diagram.
Caption: General experimental workflow for metal ion detection using a fluorescent probe.
Experimental Protocols
Protocol 1: General Procedure for Zn²⁺ Detection using a Generic this compound-Based Probe
This protocol provides a general framework for the detection of Zn²⁺ in an aqueous buffer system. It should be optimized for the specific this compound derivative being used.
Materials:
-
This compound-based fluorescent probe
-
Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(OAc)₂)
-
HEPES buffer (20 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for the probe stock solution
-
Deionized water
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Probe Stock Solution (1 mM): Dissolve the this compound probe in DMSO to a final concentration of 1 mM. Store this solution in the dark at 4°C.
-
Zinc Stock Solution (10 mM): Dissolve ZnCl₂ in deionized water to a final concentration of 10 mM.
-
Working Buffer: Prepare a 20 mM HEPES buffer solution and adjust the pH to 7.4.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer according to the photophysical properties of the specific probe (e.g., for GFZnP-OMe, λex = 440 nm, λem = 505 nm).[3][5][6]
-
In a quartz cuvette, prepare a blank solution by adding the appropriate volume of the probe stock solution to the HEPES buffer to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence intensity of the blank solution.
-
To the cuvette, add small aliquots of the Zn²⁺ stock solution to achieve a range of final concentrations.
-
After each addition, mix the solution gently and allow it to incubate for 5 minutes at room temperature before recording the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
For quantitative analysis, a calibration curve can be constructed in the linear range of the fluorescence response.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
-
Protocol 2: Selectivity Study
This protocol is designed to assess the selectivity of the this compound probe for Zn²⁺ over other potentially interfering metal ions.
Materials:
-
All materials from Protocol 1
-
Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, HgCl₂, etc.) in deionized water.
Procedure:
-
Prepare a solution of the probe in HEPES buffer as described in Protocol 1.
-
Add a specific concentration of Zn²⁺ that gives a significant fluorescence response.
-
To this solution, add a solution of an interfering metal ion, typically at a concentration 10- to 100-fold higher than the Zn²⁺ concentration.
-
Incubate for 5 minutes and record the fluorescence intensity.
-
Repeat this procedure for each of the potentially interfering metal ions.
-
A control experiment should be performed by adding the interfering metal ions to the probe solution in the absence of Zn²⁺.
-
Compare the fluorescence intensity in the presence and absence of interfering ions to determine the selectivity of the probe.
Logical Relationships in Probe Design
The design of an effective fluorescent probe based on this compound involves a logical relationship between its structural components and its sensing performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 8-Methoxyquinoline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 8-Methoxyquinoline in OLEDs
This compound, a derivative of the versatile quinoline (B57606) scaffold, is an emerging class of organic semiconductor material with promising applications in the field of organic light-emitting diodes (OLEDs). The introduction of a methoxy (B1213986) group at the 8-position of the quinoline ring modifies the electronic and photophysical properties of the parent molecule, making its derivatives suitable for various roles within an OLED device architecture. These roles include serving as emissive materials, electron-transporting materials (ETMs), and host materials for phosphorescent emitters. The electron-withdrawing nature of the quinoline core, combined with the electron-donating character of the methoxy group, allows for fine-tuning of the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate efficient charge injection, transport, and recombination, ultimately leading to light emission.
One notable example of an this compound derivative utilized in OLEDs is 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ). This material has been successfully synthesized and demonstrated as a blue-emitting material, highlighting the potential of this class of compounds in achieving emissions across the visible spectrum. Research in this area is ongoing, with a focus on synthesizing novel this compound derivatives with enhanced thermal stability, quantum efficiency, and operational lifetime for next-generation display and lighting applications.
Applications of this compound Derivatives in OLEDs
Derivatives of this compound can be tailored for several key functions within an OLED device:
-
Emissive Materials: Certain this compound derivatives exhibit strong intrinsic fluorescence, enabling their use as the primary light-emitting component in the emissive layer (EML) of an OLED. By modifying the molecular structure, the emission color can be tuned. For instance, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) has been shown to produce blue emission.
-
Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the quinoline ring system imparts good electron mobility to its derivatives. This makes them suitable for use as ETMs, facilitating the transport of electrons from the cathode to the emissive layer, which is crucial for achieving balanced charge carrier injection and high device efficiency.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. This compound derivatives with high triplet energies can serve as effective host materials. They provide a matrix for the phosphorescent guest molecules and facilitate efficient energy transfer from the host to the guest, leading to light emission from the dopant.
Quantitative Data Presentation
The performance of OLEDs is characterized by several key metrics. The following table summarizes the performance of a blue-emitting OLED utilizing 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) as the emissive and electron-transporting material.
| Device Parameter | Value | Reference |
| Emissive Material | 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | [1] |
| Device Structure | ITO / NPB / DMeOBQ / CsF / Al | [1] |
| Peak Emission Wavelength | 425 nm | [1] |
| CIE Coordinates (x, y) | (0.155, 0.10) | [1] |
| Full Width at Half Maximum (FWHM) | 63 nm | [1] |
| Turn-on Voltage | 2.8 V | [1] |
Note: ITO: Indium Tin Oxide; NPB: N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine; CsF: Cesium Fluoride; Al: Aluminum.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 8-hydroxyquinoline (B1678124).
Materials:
-
8-Hydroxyquinoline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline in acetone.
-
Add potassium carbonate to the solution, followed by the dropwise addition of methyl iodide with stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the dichloromethane by rotary evaporation to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using thermal evaporation, which can be adapted for devices incorporating this compound derivatives.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS for solution processing, or a suitable material for thermal evaporation)
-
Hole-transport layer (HTL) material (e.g., NPB)
-
This compound derivative (as emissive, host, or electron-transport material)
-
Electron-transport layer (ETL) material (if the this compound derivative is not serving this role)
-
Electron-injection layer (EIL) material (e.g., LiF or CsF)
-
Metal for cathode (e.g., Aluminum)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
High-vacuum thermal evaporation system
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the deposition chamber to improve its work function and promote hole injection.
-
-
Deposition of Organic and Metal Layers (by Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the hole-injection layer (if applicable).
-
Deposit the hole-transport layer (e.g., NPB) to a typical thickness of 30-50 nm.
-
Deposit the emissive layer. If using a host-dopant system, co-evaporate the host (e.g., an this compound derivative) and the dopant from separate sources at a controlled ratio. For a neat emissive layer of an this compound derivative, deposit it to a thickness of 20-40 nm.
-
Deposit the electron-transport layer (e.g., the this compound derivative itself or another suitable material) to a thickness of 20-40 nm.
-
Deposit a thin electron-injection layer (e.g., LiF or CsF) with a thickness of 0.5-1 nm.
-
Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To protect the device from degradation by moisture and oxygen, encapsulate the device inside a glovebox using a UV-curable epoxy and a glass coverslip.
-
Visualizations
Caption: A generalized multilayer OLED device structure.
Caption: Workflow for the synthesis of this compound.
References
8-Methoxyquinoline as a Chelating Agent in Analytical Chemistry: Application Notes and Protocols
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the applications of 8-methoxyquinoline as a chelating agent in analytical chemistry reveals a significant scarcity of established and documented uses. The available scientific literature does not provide the detailed experimental protocols or comprehensive quantitative data necessary for creating in-depth application notes for this specific compound.
The primary reason for this lies in its chemical structure. This compound is the O-methylated derivative of 8-hydroxyquinoline (B1678124) (also known as oxine). In 8-hydroxyquinoline, the hydroxyl group (-OH) at the 8-position can be deprotonated to form a negatively charged oxygen atom. This, in conjunction with the nitrogen atom in the quinoline (B57606) ring, creates a powerful bidentate chelating site for metal ions. This ability to form stable, often colored or fluorescent, complexes is the foundation of its widespread use in analytical chemistry.
In this compound, the hydrogen of the hydroxyl group is replaced by a methyl group (-OCH₃). This methylation prevents the deprotonation that is crucial for strong chelation. While the oxygen of the methoxy (B1213986) group and the ring nitrogen can still coordinate with metal ions, the resulting complexes are significantly weaker and less stable than those formed with 8-hydroxyquinoline. Consequently, this compound is not a preferred reagent for the analytical applications typically associated with its parent compound.
Given the user's interest in this class of compounds for analytical applications, we are providing detailed Application Notes and Protocols for the extensively studied and widely utilized chelating agent, 8-hydroxyquinoline . The principles, techniques, and protocols detailed below for 8-hydroxyquinoline are foundational to the field of metal ion analysis using quinoline-based chelators and represent the established methodologies that would be adapted for any new derivative.
Application Notes and Protocols for 8-Hydroxyquinoline (Oxine) as a Chelating Agent
Overview
8-Hydroxyquinoline is a versatile bidentate chelating agent that forms stable, uncharged complexes with a wide range of metal ions. The formation of these metal chelates results in changes in spectroscopic properties (color and fluorescence), which can be exploited for the qualitative and quantitative determination of metals. The primary analytical techniques employing 8-hydroxyquinoline are spectrophotometry, fluorescence spectroscopy, and gravimetric analysis, often coupled with solvent extraction to enhance selectivity and sensitivity.
Principle of Chelation and Detection
8-Hydroxyquinoline (HQ) reacts with a metal ion (Mⁿ⁺) to form a stable metal chelate. The reaction can be generalized as:
n(HQ) + Mⁿ⁺ ⇌ M(Q)ₙ + nH⁺
The formation of the metal-oxine complex alters the electronic structure of the molecule, leading to strong absorption in the UV-visible region and, for some metals, intense fluorescence. The intensity of the color or fluorescence is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.
Caption: General principle of metal ion chelation by 8-hydroxyquinoline.
Quantitative Data
The following tables summarize key quantitative data for the spectrophotometric and fluorometric determination of various metal ions using 8-hydroxyquinoline.
Table 1: Spectrophotometric Determination of Metal Ions with 8-Hydroxyquinoline
| Metal Ion | Solvent | pH Range | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Fe(III) | Chloroform (B151607) | 2.5 - 4.5 | 470 | 5,300 |
| Cu(II) | Chloroform | 2.7 - 7.0 | 410 | 8,000 |
| Al(III) | Chloroform | 4.5 - 9.5 | 390 | 7,800 |
| V(V) | Chloroform | 3.5 - 4.5 | 550 | 4,000 |
| Ti(IV) | Chloroform | 2.5 - 5.5 | 380 | 11,000 |
| Mo(VI) | Chloroform | 2.0 - 5.5 | 380 | 1,500 |
| U(VI) | Chloroform | 4.0 - 9.0 | 380 | 6,000 |
| Cd(II) | CCl₄ | 8.0 - 10.0 | 395 | - |
Table 2: Fluorometric Determination of Metal Ions with 8-Hydroxyquinoline
| Metal Ion | Solvent | pH Range | Excitation λ (nm) | Emission λ (nm) | Detection Limit |
| Al(III) | Chloroform | 5.0 - 6.0 | 395 | 510 | 0.01 µg/mL |
| Ga(III) | Chloroform | 3.0 - 4.0 | 395 | 505 | 0.02 µg/mL |
| In(III) | Chloroform | 5.0 - 6.0 | 395 | 525 | 0.05 µg/mL |
| Zn(II) | Chloroform | 6.0 - 8.0 | 395 | 515 | 0.1 µg/mL |
| Mg(II) | Ethanol/Water | >10 | 395 | 510 | 0.05 µg/mL |
Experimental Protocols
Spectrophotometric Determination of Iron(III)
This protocol describes the determination of iron(III) in a water sample using 8-hydroxyquinoline followed by solvent extraction.
Materials and Reagents:
-
8-Hydroxyquinoline solution (1% w/v in 2M acetic acid)
-
Chloroform (analytical grade)
-
Standard Iron(III) solution (1000 ppm)
-
Hydrochloric acid (0.1 M)
-
Sodium acetate (B1210297) solution (2 M)
-
UV-Vis Spectrophotometer
-
Separatory funnels
Procedure:
-
Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) and acidify with 1 mL of 0.1 M HCl. If necessary, digest the sample to release bound iron.
-
pH Adjustment: Add 5 mL of 2 M sodium acetate solution to buffer the pH to approximately 3.5.
-
Complex Formation: Add 2 mL of the 1% 8-hydroxyquinoline solution and mix well. A colored complex will form.
-
Extraction: Transfer the solution to a separatory funnel. Add 10 mL of chloroform and shake vigorously for 2 minutes. Allow the layers to separate.
-
Measurement: Collect the organic (chloroform) layer. Measure the absorbance at 470 nm against a reagent blank prepared in the same manner without the iron sample.
-
Calibration: Prepare a series of standard iron solutions (e.g., 0.5, 1, 2, 5, 10 ppm) and follow the same procedure to construct a calibration curve of absorbance versus concentration. Determine the concentration of iron in the sample from the calibration curve.
Caption: Experimental workflow for the spectrophotometric determination of iron(III).
Fluorometric Determination of Aluminum(III)
This protocol details the sensitive determination of aluminum(III) using 8-hydroxyquinoline.
Materials and Reagents:
-
8-Hydroxyquinoline solution (0.1% w/v in ethanol)
-
Chloroform (analytical grade)
-
Standard Aluminum(III) solution (100 ppm)
-
Ammonium (B1175870) acetate buffer (2 M, pH 5.5)
-
Fluorometer
-
Separatory funnels
Procedure:
-
Sample and Standard Preparation: Prepare a series of aluminum standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 ppm) from the stock solution. Take a known volume of the sample.
-
Buffering: To each standard and sample, add 5 mL of the ammonium acetate buffer to adjust the pH to 5.5.
-
Complexation and Extraction: Add 1 mL of the 0.1% 8-hydroxyquinoline solution. Transfer to a separatory funnel, add 10 mL of chloroform, and shake for 2 minutes.
-
Fluorescence Measurement: After phase separation, collect the chloroform layer. Measure the fluorescence intensity with an excitation wavelength of 395 nm and an emission wavelength of 510 nm.
-
Quantification: Construct a calibration curve by plotting fluorescence intensity against the concentration of the aluminum standards. Determine the aluminum concentration in the sample from this curve.
Caption: Logical workflow for the fluorometric determination of metal ions.
Interferences and Selectivity
A major challenge in using 8-hydroxyquinoline is its lack of specificity, as it reacts with numerous metal ions. Selectivity can be achieved by:
-
pH Control: The pH of the aqueous solution is a critical parameter. By carefully controlling the pH, it is possible to selectively extract certain metal ions. For example, Al(III) can be separated from Mg(II) and Ca(II) by extraction at a pH of about 5, where the latter do not form extractable chelates.
-
Use of Masking Agents: Masking agents are complexing agents that form stable, water-soluble complexes with interfering ions, preventing them from reacting with 8-hydroxyquinoline. Common masking agents include cyanide (for Cu, Ni, Co, Zn, Cd), tartrate or citrate (B86180) (for Al, Fe, Sn), and EDTA.
Conclusion
While this compound is not a commonly employed chelating agent in analytical chemistry due to its structural characteristics, its parent compound, 8-hydroxyquinoline, remains a cornerstone reagent for the determination of a wide array of metal ions. The protocols provided herein for spectrophotometric and fluorometric analysis using 8-hydroxyquinoline offer robust and sensitive methods for researchers, scientists, and drug development professionals. The key to successful application lies in the careful control of experimental conditions, particularly pH and the use of masking agents, to achieve the desired selectivity.
Application Notes and Protocols for 8-Methoxyquinoline Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline is a heterocyclic aromatic compound and a derivative of quinoline (B57606). Like many quinoline derivatives, it exhibits intrinsic fluorescence properties that are highly sensitive to its molecular environment. This sensitivity makes it a valuable tool in various research and development applications, including its use as a molecular probe for studying protein-ligand interactions, metal ion sensing, and as a scaffold in the development of fluorescent drugs. The fluorescence of this compound and its derivatives can be modulated by factors such as solvent polarity, pH, and the presence of quenchers or enhancers. Understanding the experimental setup for its fluorescence spectroscopy is crucial for harnessing its full potential.
These application notes provide a detailed overview of the experimental setup and protocols for the fluorescence spectroscopy of this compound, designed to guide researchers in obtaining reliable and reproducible data.
Photophysical Data of this compound and Related Compounds
The following tables summarize key quantitative data for this compound and its derivatives, compiled from various studies. This information is essential for designing and interpreting fluorescence experiments.
Table 1: Solvent Effects on the Fluorescence of 8-Hydroxyquinoline (B1678124) Ethers [1]
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) |
| This compound | Not specified | Not specified | Lower fluorescence intensity compared to 8-octyloxyquinoline |
| 8-Octyloxyquinoline | CH3CN | Not specified | Higher fluorescence intensity compared to this compound |
| 8-Octyloxyquinoline | CHCl3 | Not specified | Higher fluorescence intensity compared to this compound |
| 8-Octyloxyquinoline | MeOH | Not specified | Red shift in fluorescence compared to CH3CN and CHCl3 |
Table 2: Fluorescence Properties of a GFP-Inspired this compound Derivative for Zn²⁺ Sensing [2]
| Condition | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φ) | Two-Photon Cross-Section (GM) at 880 nm |
| Free Probe | ~440 | ~505 | 0.000342 | Not specified |
| With Zn²⁺ | 440 | 504 | 0.00688 | 73 |
Table 3: pH Effects on the Fluorescence of 8-Benzyloxyquinoline Derivatives [3][4]
| Compound | State | Emission Characteristics |
| 5,7-diphenyl-8-benzyloxyquinoline | Parent | Promising quantum yield |
| 5,7-diphenyl-8-benzyloxyquinoline | Protonated | Pronounced red shift in emission, promising quantum yield |
| 5,7-bis(biphenyl-4-yl)-8-benzyloxyquinoline | Parent | Promising quantum yield |
| 5,7-bis(biphenyl-4-yl)-8-benzyloxyquinoline | Protonated | Pronounced red shift in emission, promising quantum yield |
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy of this compound
This protocol outlines the fundamental steps for measuring the fluorescence spectrum of this compound.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, chloroform)[1]
-
Volumetric flasks and pipettes
-
Quartz cuvettes
2. Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, a sample holder, and a detector (e.g., photomultiplier tube).[5]
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to the desired final concentrations (e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.
4. Instrument Setup and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).[5]
-
Place a cuvette containing the solvent blank in the sample holder.
-
Scan a blank spectrum (excitation and emission) to record any background signal.
-
Replace the blank with the this compound sample cuvette.
-
Set the excitation wavelength (a common starting point for quinoline derivatives is around 310-330 nm) and scan the emission spectrum over a suitable range (e.g., 350-600 nm).[6]
-
To determine the optimal excitation wavelength, fix the emission wavelength at the observed maximum and scan the excitation spectrum.[7]
-
Record the fluorescence intensity at the emission maximum.
5. Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
Plot the fluorescence intensity as a function of wavelength to visualize the emission spectrum.
-
The peak of this spectrum represents the wavelength of maximum emission (λem).
Protocol 2: Investigating Solvent Effects on this compound Fluorescence
This protocol describes how to assess the influence of different solvents on the fluorescence properties of this compound.
1. Materials and Reagents:
-
This compound
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, ethanol, acetonitrile, water).
2. Procedure:
-
Prepare solutions of this compound at the same concentration in each of the selected solvents.
-
Following Protocol 1, record the excitation and emission spectra for this compound in each solvent.
-
Record the wavelength of maximum emission (λem) and the maximum fluorescence intensity for each solvent.
3. Data Analysis:
-
Compare the λem and fluorescence intensity values across the different solvents.
-
A shift in λem to longer wavelengths (red shift) with increasing solvent polarity can indicate a π-π* transition and an increase in the dipole moment upon excitation.
-
Plot the Stokes shift versus the solvent polarity function (e.g., Lippert-Mataga plot) to further analyze the solvatochromic behavior.[8]
Protocol 3: Fluorescence Quenching/Enhancement Studies
This protocol details how to investigate the effect of other molecules (quenchers or enhancers) on the fluorescence of this compound.
1. Materials and Reagents:
-
This compound solution (prepared as in Protocol 1).
-
Stock solution of the quencher (e.g., halide ions like Cl⁻, Br⁻, I⁻) or enhancer (e.g., metal ions like Zn²⁺, Mg²⁺).[2][9][10]
2. Procedure:
-
Titrate the this compound solution with increasing concentrations of the quencher or enhancer stock solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum as described in Protocol 1.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the quencher/enhancer.
-
For quenching studies, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.[9]
-
For enhancement studies, the binding affinity (e.g., Kd) can be determined by fitting the titration data to an appropriate binding model.[10]
Visualizations
Caption: General experimental workflow for this compound fluorescence spectroscopy.
Caption: Modulation of this compound fluorescence by quenchers and enhancers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medson.pl [medson.pl]
- 8. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of 8-methoxyquinoline-based compounds that have demonstrated significant potential as anticancer agents. The following sections outline the synthesis of two promising classes of compounds: 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolines and 4,7-disubstituted 8-methoxyquinazolines. Additionally, protocols for evaluating their cytotoxic activity and information on their mechanisms of action are provided.
Introduction
Quinoline (B57606) derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities. The incorporation of an 8-methoxy group into the quinoline scaffold has been a key strategy in the development of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][2][3] This document serves as a comprehensive guide for the synthesis and preliminary biological evaluation of these promising anticancer candidates.
I. Synthesis of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)
This protocol describes the synthesis of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), a neocryptolepine (B1663133) derivative that has shown potent activity against colorectal cancer cells.[2][4]
Materials
-
Methylating agent (e.g., Dimethyl sulfate)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetone or DMF)
-
Other reagents for the specific multi-step synthesis of the indolo[2,3-b]quinoline core (details to be sourced from specific literature).
Experimental Protocol
Step 1: Synthesis of this compound
A general method for the synthesis of this compound involves the methylation of 8-hydroxyquinoline.[5]
-
To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Stir the mixture at room temperature for a designated period.
-
Add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound. The product yield is typically around 71%.[5]
Step 2: Synthesis of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)
The synthesis of the final MMNC compound from this compound is a multi-step process that involves the construction of the indolo[2,3-b]quinoline ring system. The specific details of this synthesis, including the reagents and reaction conditions for forming the fused ring system, are often proprietary or published in detailed synthetic chemistry journals. Researchers should consult specialized literature for the precise multi-step procedure to convert this compound to MMNC.
Characterization
The synthesized this compound and the final product MMNC should be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify functional groups. For this compound, aromatic absorption bands are expected around 3049 cm⁻¹ and 892-649 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
II. Synthesis of 4,7-Disubstituted 8-Methoxyquinazoline (B3282709) Derivatives
This protocol outlines a general strategy for the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives, which have been investigated as inhibitors of the β-catenin/TCF4 signaling pathway.[3][6]
Materials
-
Substituted anthranilic acids
-
Formic acid or other reagents for quinazoline (B50416) ring formation
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Substituted anilines
-
Solvents (e.g., DMF, ethanol)
-
Bases (e.g., Potassium carbonate)
Experimental Protocol
A multi-step synthesis is typically employed to generate 4,7-disubstituted 8-methoxyquinazolines.[7]
Part I: Synthesis of the Quinazoline Core [7]
-
React an appropriately substituted anthranilic acid (e.g., ortho-dimethoxy anthranilic acid) to form the quinazoline ring with a carbonyl group at the 4-position.[7]
-
Replace the carbonyl group at the 4-position with a chlorine atom using a chlorinating agent like phosphorus oxychloride or thionyl chloride.[7]
Part II: Introduction of the 4-Anilino Substituent [7]
-
React the 4-chloroquinazoline (B184009) intermediate with a desired substituted aniline (B41778) to introduce the amine group at the 4-position.[7]
Part III: Modification of the 7-Position Further modifications at the 7-position can be achieved through various chemical transformations depending on the desired final compound.
Characterization
The synthesized 4,7-disubstituted 8-methoxyquinazoline derivatives should be characterized by:
-
Melting Point
-
IR Spectroscopy
-
¹H NMR and ¹³C NMR Spectroscopy
-
Mass Spectrometry
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative this compound-based anticancer agents against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colon) | 0.33 | [8] |
| Caco-2 (Colon) | Not Specified | [2][4] | |
| Compound 18B (4,7-disubstituted 8-methoxyquinazoline) | HCT116 (Colon) | 5.64 ± 0.68 | [3] |
| HepG2 (Liver) | Not Specified | [3] | |
| Primary Human Gallbladder Cancer | 8.50 ± 1.44 | [3] | |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 ± 0.034 | [9] |
| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5 - 25 | [9] | |
| YLN1 (8-hydroxyquinoline platinum(II) derivative) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [10] |
| YLN2 (8-hydroxyquinoline platinum(II) derivative) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [10] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[11][12][13]
-
Cell Culture: Maintain the desired cancer cell lines (e.g., HCT116, HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[11][12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound-based anticancer agents have been shown to target key signaling pathways involved in cancer progression.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mpu.edu.mo [research.mpu.edu.mo]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. esmed.org [esmed.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibacterial and Antifungal Assays of 8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antibacterial and antifungal properties of 8-Methoxyquinoline. The methodologies outlined are based on established antimicrobial susceptibility testing standards and can be adapted for screening and preliminary mechanism of action studies.
Quantitative Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of 8-methoxy-4-methyl-quinoline derivatives against a panel of pathogenic bacteria. This data is crucial for understanding the compound's spectrum of activity and potency.
| Compound/Derivative | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6051) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| Derivative 10 | 3.125 | 6.25 | 6.25 |
| Derivative 11 | 1.562 | 3.125 | 3.125 |
| Derivative 16 | 3.125 | 6.25 | 12.5 |
| Amphicillin (Control) | 6.25 | 12.5 | 6.25 |
Data synthesized from a study on novel 8-methoxy-4-methyl-quinoline derivatives.[1][2]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should contain only broth and the inoculum (growth control), and the twelfth well should contain only broth (sterility control).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well from 1 to 11.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.
Disk Diffusion Assay for Preliminary Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial or fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of this compound Disks: Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a control disk (impregnated with the solvent used to dissolve the compound) on the plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Potential Mechanisms of Action and Signaling Pathways
While the precise signaling pathways affected by this compound are still under investigation, studies on the closely related 8-hydroxyquinoline (B1678124) derivatives suggest several potential mechanisms of action.
-
Disruption of Cell Wall and Membrane Integrity: 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane, leading to cellular leakage.[3][4]
-
Inhibition of Transcription: 8-hydroxyquinoline acts as an antifungal transcription inhibitor.[5]
-
Copper-Dependent Toxicity and Oxidative Stress: The antibacterial activity of 8-hydroxyquinolines against Mycobacterium tuberculosis has been shown to be dependent on the presence of copper ions. This interaction leads to an increase in intracellular copper levels and the generation of reactive oxygen species (ROS), resulting in bacterial cell death.[6]
-
Inhibition of Inflammatory Signaling: An 8-hydroxyquinoline derivative has been found to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is involved in the inflammatory response during endotoxemia.[7][8]
Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound in different microbial species.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription (biology) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling [frontiersin.org]
- 8. An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Methoxyquinoline in the Synthesis of Alzheimer's Disease Inhibitors: A Multi-Target Approach
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the 8-methoxyquinoline scaffold in the design and synthesis of novel inhibitors for Alzheimer's disease (AD). It highlights the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple pathological targets in AD. While much of the research has focused on the structurally related 8-hydroxyquinoline (B1678124), the this compound moiety serves as a key synthetic intermediate and potential prodrug, capitalizing on the therapeutic potential of this chemical class.
Introduction to this compound in Alzheimer's Drug Discovery
Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles, cholinergic dysfunction, oxidative stress, and dyshomeostasis of metal ions. The MTDL strategy has emerged as a promising paradigm for developing effective AD therapeutics. The 8-hydroxyquinoline core is a privileged scaffold in this area due to its potent metal-chelating properties and its ability to inhibit Aβ aggregation.[1][2][3] Derivatives of 8-hydroxyquinoline have been shown to effectively inhibit cholinesterases and reduce oxidative stress.[4][5]
The this compound scaffold is a crucial precursor in the synthesis of many of these 8-hydroxyquinoline-based inhibitors. Furthermore, the methoxy (B1213986) group can serve as a bioisostere for the hydroxyl group, potentially influencing the pharmacokinetic properties of the molecule, such as blood-brain barrier permeability. In some cases, this compound derivatives are designed as prodrugs that are metabolized in vivo to the active 8-hydroxy form.
Multi-Target Directed Ligand (MTDL) Strategy
The this compound scaffold is often incorporated into hybrid molecules designed to simultaneously address several key pathological features of AD. This approach offers the potential for enhanced therapeutic efficacy compared to single-target agents.
Caption: Multi-target approach of this compound derivatives in AD.
Data on Biological Activities of 8-Hydroxyquinoline Derivatives
The following table summarizes the in vitro biological activities of several 8-hydroxyquinoline derivatives, which are structurally analogous to and often synthesized from this compound precursors. This data highlights the potential of this class of compounds as multi-target AD inhibitors.
| Compound ID | Target | IC50 / Activity | Reference |
| Compound 5b | Self-induced Aβ1-42 aggregation | IC50 = 5.64 µM | [6] |
| Oxygen Radical Absorbance Capacity | 2.63 Trolox equivalents | [6] | |
| Tacrine-8-hydroxyquinoline hybrids | Human Acetylcholinesterase (AChE) | Sub-nanomolar to nanomolar range | [4] |
| Human Butyrylcholinesterase (BuChE) | Sub-nanomolar to nanomolar range | [4] | |
| Donepezil-8-hydroxyquinoline hybrid (DPH6) | MAO-A | IC50 = 6.2 µM | [7] |
| MAO-B | IC50 = 10.2 µM | [7] | |
| AChE | IC50 = 1.8 µM | [7] | |
| BuChE | IC50 = 1.6 µM | [7] | |
| Various 8-hydroxyquinoline derivatives | Aβ oligomer formation | IC50 < 10 µM | [8] |
| Compound 2b (Donepezil-clioquinol hybrid) | Human BuChE | Micromolar concentrations | [5] |
| Aβ self-aggregation | Effective inhibition | [5] |
Experimental Protocols
Synthesis of a Donepezil-8-hydroxyquinoline Hybrid
This protocol describes a general synthetic route for a hybrid molecule incorporating the 8-hydroxyquinoline moiety, which can be adapted from an this compound precursor.
Caption: General synthesis workflow for a hybrid molecule.
Protocol:
-
Coupling Reaction: A suitable derivative of this compound (e.g., with a linker containing a carboxylic acid or an amine group) is coupled with a functionalized N-benzylpiperidine moiety (characteristic of donepezil) using standard peptide coupling reagents (e.g., EDC/HOBt) or by forming an amide bond.
-
Demethylation: The resulting this compound hybrid is then subjected to demethylation to yield the active 8-hydroxyquinoline derivative. A common reagent for this step is boron tribromide (BBr₃) in an appropriate solvent like dichloromethane.
-
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
-
Characterization: The structure of the synthesized hybrid is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of ATCI solution to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the aggregation of Aβ peptides and to screen for inhibitors.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization to obtain a monomeric film.
-
Resuspend the Aβ₁₋₄₂ film in phosphate buffer to the desired concentration.
-
In a 96-well black plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.
-
The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ alone).
Experimental and Logical Workflow
The development of this compound-based inhibitors follows a structured workflow from design to biological evaluation.
Caption: Experimental workflow for developing this compound-based AD inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of multi-target-directed ligands for the treatment of Alzheimer's disease. While direct biological data on this compound derivatives is less abundant compared to their 8-hydroxyquinoline counterparts, their role as key synthetic precursors and potential prodrugs is significant. The development of hybrid molecules based on this scaffold, targeting cholinesterases, Aβ aggregation, metal dyshomeostasis, and oxidative stress, holds considerable promise for the future of AD drug discovery. Further research into the specific pharmacological properties of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil + propargylamine + 8-hydroxyquinoline hybrids as new multifunctional metal-chelators, ChE and MAO inhibitors for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 8-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques and detailed experimental protocols for the thorough characterization of 8-Methoxyquinoline. The methodologies described herein are designed to provide researchers with the necessary tools to elucidate the identity, purity, and physicochemical properties of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. The following protocol is based on established methods for quinoline (B57606) derivatives and can be optimized for specific applications.[1][2][3]
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For assay of a formulated product, dissolve a known amount of the product in the mobile phase or a suitable solvent, and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[4] A typical starting point is Acetonitrile:Water (65:35 v/v) adjusted to pH 3.05 with phosphoric acid.[3] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) should be used instead of phosphoric acid.[2]
-
Detection: UV detection at a wavelength where this compound has significant absorbance, for example, 240 nm or 250 nm.[2][5]
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid[3] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 240 nm[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Ensure the concentration is within the linear range of the instrument.
-
-
GC-MS Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might be: initial temperature of 80°C, ramp at 20°C/min to 285°C.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass-to-charge (m/z) range of 50-500 Da is typically sufficient to capture the molecular ion and key fragments.
-
Data Presentation: GC-MS Parameters and Expected Fragments
| Parameter | Recommended Conditions |
| Column | Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Temperature | 280 °C |
| Oven Program | Start at 80°C, ramp to 285°C at 20°C/min[6] |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | m/z 159[7] |
| Key Fragment Ions | m/z 130, 129, 102[7] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for full structural elucidation.
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Aromatic Protons: 7.0 - 9.0 ppm |
| Methoxy Protons (-OCH₃): ~4.0 ppm | |
| ¹³C NMR | Aromatic Carbons: 110 - 160 ppm |
| Methoxy Carbon (-OCH₃): ~55 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Experimental Workflow for FT-IR Analysis
Caption: A simplified workflow for the FT-IR analysis of this compound.
Experimental Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin pellet.[4] Alternatively, a thin film can be cast from a solution onto a suitable IR window.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the KBr pellet. Then, acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3049 | Aromatic C-H stretch[8][9] |
| ~1570 | C=C aromatic ring stretch[8] |
| ~1250 | C-O-C asymmetric stretch (aryl ether) |
| 1094 - 712 | C-H out-of-plane bending[8] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range of 200-400 nm using the solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Presentation: UV-Vis Absorption
| Parameter | Expected Value |
| Solvent | Ethanol |
| λmax | Typically in the range of 240-250 nm and 300-320 nm |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.[10][11]
Logical Relationship of Thermal Analysis Techniques
Caption: The complementary information provided by TGA and DSC for thermal characterization.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of the melting point and enthalpy of fusion.
Experimental Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting.
Data Presentation: DSC Data
| Parameter | Expected Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Melting Point (Onset) | ~38-41 °C |
| Enthalpy of Fusion (ΔHfus) | To be determined experimentally |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan.
-
Instrumentation: A TGA instrument.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to the desired final temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and any significant mass loss events.
Data Presentation: TGA Data
| Parameter | Recommended Condition |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Temperature Range | Ambient to 600 °C |
| Decomposition Onset | To be determined experimentally |
References
- 1. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 2. sielc.com [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 11. Thermal Analysis [perkinelmer.com]
Microwave-Assisted Synthesis of 8-Methoxyquinoline Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 8-methoxyquinoline derivatives, a class of compounds with significant potential in drug development due to their wide range of pharmacological activities. Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.
Introduction to this compound Derivatives
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 8-methoxy substitution, in particular, has been shown to be a key pharmacophore in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The electron-donating nature of the methoxy (B1213986) group at the 8-position can significantly influence the biological activity of the quinoline ring system.
Microwave-assisted synthesis provides a rapid and efficient route to a diverse library of this compound derivatives for high-throughput screening and lead optimization in drug discovery programs.
Key Synthetic Methodologies
Several classical named reactions for quinoline synthesis have been successfully adapted for microwave-assisted protocols. Below are two primary methods for synthesizing the quinoline core, followed by a protocol for the methoxy functionalization.
Microwave-Assisted Friedländer Annulation for 8-Hydroxyquinoline (B1678124) Core Synthesis
The Friedländer synthesis is a robust method for constructing the quinoline ring system. Microwave irradiation significantly accelerates this condensation reaction. The resulting 8-hydroxyquinoline can then be methylated.
Experimental Protocol:
A mixture of 2-amino-3-hydroxybenzaldehyde (B7904644) (1.0 mmol), a ketone (e.g., acetone, 1.2 mmol), and ethanol (B145695) (5 mL) is placed in a 10 mL microwave process vial equipped with a magnetic stirrer. The vial is sealed and subjected to microwave irradiation at 130°C for 30-40 minutes. After cooling, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the 8-hydroxyquinoline derivative. This catalyst-free method provides a significant improvement in yield compared to conventional heating.[1]
Microwave-Assisted Skraup Reaction for this compound Synthesis
The Skraup reaction is a classic method for quinoline synthesis. A modified, greener version using microwave irradiation in water has been developed for the synthesis of various quinoline derivatives, including this compound.
Experimental Protocol:
In a sealed 30 mL vessel, a mixture of 2-methoxyaniline (1 equiv.), glycerol (B35011) (4 equiv.), and sulfuric acid (3 equiv.) in water is subjected to microwave irradiation. The temperature is ramped to 200°C and held for a specified time. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield this compound, which can be further purified by chromatography.
Microwave-Assisted O-Methylation of 8-Hydroxyquinoline
This protocol details the conversion of an 8-hydroxyquinoline precursor to the desired this compound derivative using a microwave-assisted methylation reaction.
Experimental Protocol:
To a solution of the 8-hydroxyquinoline derivative (1 mmol) in a suitable solvent like ethanol (6 mL) in a microwave process vial, is added a methylating agent such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) (1 mmol). The vial is sealed and subjected to microwave irradiation at 120°C for less than 30 minutes.[2] The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the this compound derivative. This method offers high selectivity for O-methylation with good to excellent yields.[2]
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis and biological evaluation of this compound and related derivatives.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives
| Reaction Type | Heating Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Friedländer Synthesis (8-hydroxyquinolines) | Microwave | None/Ethanol | 30-40 min | 72 (average) | [1] |
| Friedländer Synthesis (8-hydroxyquinolines) | Conventional (Oil Bath) | None/Ethanol | Several hours | 34 (average) | [1] |
| O-Methylation (Phenolic compounds) | Microwave | TMAH/Ethanol | < 30 min | Good to Excellent | [2] |
| Skraup Reaction (this compound) | Microwave | H₂SO₄/Water | - | - | |
| Multicomponent Reaction | Microwave | - | 6 min | 20-30% higher than conventional | [3] |
| Multicomponent Reaction | Conventional | - | 6-7 hours | - | [3] |
Table 2: Anticancer Activity of this compound and Related Derivatives (IC₅₀ values in µM)
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 | Colorectal Cancer | 0.33 | [4] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 | Colorectal Cancer | - | [4] |
| 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline derivative (51) | KB, HT29, MKN45 | Various | 0.030 (mean) | [5] |
| 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline derivative (52) | KB, HT29, MKN45 | Various | 0.057 (mean) | [5] |
| 5-amino-6-methoxyquinoline derivative (49) | KB, HT29, MKN45 | Various | 0.042 (mean) | [5] |
| 5-amino-6-methoxyquinoline derivative (50) | KB, HT29, MKN45 | Various | 0.012 (mean) | [5] |
| 7-tert-butyl-substituted quinoline derivative (65) | MCF-7 | Breast Cancer | 0.02-0.04 | [5] |
Table 3: Antimicrobial Activity of this compound and Related Derivatives (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | [6] |
| 7-Methoxyquinoline sulfonamide derivative (3l) | E. coli | 7.81 | [6] |
| 7-Methoxyquinoline sulfonamide derivative (3d) | E. coli | 31.25 | [6] |
| 7-Methoxyquinoline sulfonamide derivative (3c) | E. coli | 62.50 | [6] |
| 8-Hydroxyquinoline derivative (PH176) | MRSA | 16 (MIC₅₀), 32 (MIC₉₀) | [7] |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 (µM) | [8] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 (µM) | [8] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 (µM) | [8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Synthesis and Biological Screening.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Quinoline-based compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[9]
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient generation of this compound derivatives. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and development. The diverse biological activities of these compounds, particularly their potential to modulate key signaling pathways such as the PI3K/Akt/mTOR pathway, underscore their promise as a scaffold for the development of novel therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 8-Methoxyquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 8-methoxyquinoline scaffold. This privileged heterocyclic motif is a key component in numerous compounds with significant therapeutic potential, including antimicrobial and anticancer agents. The following sections offer insights into synthetic methodologies, quantitative data on the biological activities of its derivatives, and visual representations of key experimental workflows.
Introduction
The this compound core is a versatile scaffold in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the methoxy (B1213986) group at the C8 position, influence its reactivity and biological interactions. Functionalization of this scaffold at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. This guide focuses on key synthetic transformations, including C-H activation, cross-coupling reactions, and other derivatizations, providing researchers with practical protocols and valuable data for their drug development endeavors.
I. Synthesis of this compound and Key Intermediates
The functionalization of the this compound scaffold often begins with its synthesis from commercially available precursors or the preparation of key reactive intermediates.
Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline (B1678124)
This protocol describes the methylation of 8-hydroxyquinoline, a common and efficient method to produce the this compound scaffold.[1]
Materials:
-
8-Hydroxyquinoline
-
Methyl iodide (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone.
-
To the stirred solution, add anhydrous potassium carbonate (1.2 eq) followed by the dropwise addition of methyl iodide (1.2 eq).[1]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.[1]
Protocol 2: Synthesis of 5-Nitro-8-Methoxyquinoline
Nitration of this compound provides a key intermediate for further functionalization, such as reduction to the corresponding amine.[2][3]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (B129727) (95%)
Procedure:
-
In a flask, prepare a nitrating mixture by combining concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³) while cooling in an ice bath.[2]
-
To the cold nitrating mixture, add this compound (50 mg) in portions with shaking until it completely dissolves.[2]
-
The reaction is typically complete within 10-15 minutes.
-
Pour the reaction mixture into cold water, which will cause a yellow precipitate to form.
-
Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.
-
Recrystallize the crude solid from 95% methanol to obtain pure 5-nitro-8-methoxyquinoline. A yield of 77% has been reported for this reaction.[2][3]
II. Functionalization via C-H Activation and Cross-Coupling Reactions
Transition metal-catalyzed C-H activation and cross-coupling reactions are powerful tools for the direct functionalization of the quinoline (B57606) scaffold. While many protocols are optimized for 8-methyl or 8-aminoquinolines, they can be adapted for the this compound system.
Protocol 3: Rhodium(III)-Catalyzed C(sp³)–H Alkenylation of 8-Methylquinoline (B175542) Derivatives (Adaptable for Methoxy Analogs)
This protocol details the alkenylation of the methyl group at the C8 position, which serves as a model for C-H activation strategies on this scaffold.[4]
Materials:
-
8-Methylquinoline derivative (1.0 eq)
-
Alkyne (2.0 eq)
-
[{Cp*RhCl₂}₂] (5.0 mol%)
-
Cu(OAc)₂·H₂O (25.0 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon (Ar) atmosphere
Procedure:
-
In a Schlenk tube equipped with a stir bar, combine the 8-methylquinoline derivative (0.5 mmol), the alkyne (1.0 mmol), [{Cp*RhCl₂}₂] (15.5 mg, 0.025 mmol), and Cu(OAc)₂·H₂O (25.0 mg, 0.125 mmol).[4]
-
Add anhydrous DMF (1.0 mL) to the tube.
-
Stir the mixture at 80°C for 24 hours under an argon atmosphere.[4]
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 8-allylquinoline (B13187187) product.[4]
General Workflow for Rhodium-Catalyzed C-H Activation
Caption: Workflow for Rh(III)-catalyzed C-H alkenylation.
Protocol 4: Palladium-Catalyzed β-Arylation of 8-Aminoquinoline (B160924) Amides (Adaptable for Methoxy Analogs)
This protocol uses an 8-aminoquinoline directing group to achieve selective arylation of a carboxylic acid derivative. This highlights a common strategy that can be applied to functionalize side chains attached to the this compound scaffold.[5]
Materials:
-
8-Aminoquinoline amide substrate (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Palladium acetate (Pd(OAc)₂) (10 mol%)
-
Cesium phosphate (B84403) (Cs₃PO₄) (2.0 eq)
-
tert-Amyl alcohol
Procedure:
-
In a sealed tube, combine the 8-aminoquinoline amide substrate, aryl iodide, Pd(OAc)₂, and Cs₃PO₄.[5]
-
Add tert-amyl alcohol as the solvent.
-
Heat the reaction mixture to the optimal temperature (typically 100-140°C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-H Arylation Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
III. Biological Activity of Functionalized this compound Derivatives
The functionalization of the this compound scaffold has led to the discovery of compounds with potent biological activities, particularly in the areas of infectious diseases and oncology.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the potency of these compounds.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-8-sulfonamide derivative (9a) | C32 (Amelanotic melanoma) | 233.9 | [6] |
| Quinoline-8-sulfonamide derivative (9a) | COLO829 (Melanoma) | 168.7 | [6] |
| Quinoline-8-sulfonamide derivative (9a) | MDA-MB-231 (Breast cancer) | 273.5 | [6] |
| Quinoline-8-sulfonamide derivative (9a) | U87-MG (Glioblastoma) | 339.7 | [6] |
| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung cancer) | 223.1 | [6] |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Cell Lines | 12.5–25 µg/mL | [7] |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 µg/mL | [7] |
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is used to quantify this activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | - | [3] |
| This compound | Salmonella spp. | - | [3] |
| This compound | Salmonella typhi | - | [3] |
| 7-Methoxyquinoline-sulfonamide (3l) | Escherichia coli | 7.81 | [8] |
| 7-Methoxyquinoline-sulfonamide (3d) | Escherichia coli | 31.25 | [8] |
| 7-Methoxyquinoline-sulfonamide (3c) | Escherichia coli | 62.50 | [8] |
| 7-Methoxyquinoline-sulfonamide (3l) | Pseudomonas aeruginosa | >125 | [8] |
| 7-Methoxyquinoline-sulfonamide (3l) | Staphylococcus aureus | >125 | [8] |
Note: Specific MIC values for this compound against B. subtilis, Salmonella spp., and S. typhi were not provided in the source, but the compound was reported to show strong activity.[3]
Workflow for In Vitro Cytotoxicity Assay
Caption: Standard workflow for determining the IC₅₀ of a compound.
Conclusion
The this compound scaffold remains a highly valuable starting point for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the functionalization of this important heterocyclic system. The adaptability of C-H activation and cross-coupling methodologies, coupled with the significant biological activities observed in its derivatives, underscores the continued importance of the this compound scaffold in modern drug discovery. Further exploration of its structure-activity relationships will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. nnpub.org [nnpub.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 8-Methoxyquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 8-Methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are:
-
Williamson Ether Synthesis from 8-Hydroxyquinoline (B1678124): This is a straightforward and common laboratory-scale synthesis involving the methylation of 8-hydroxyquinoline using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[1][2]
-
Skraup Reaction: A classic method for quinoline (B57606) synthesis that can be adapted to produce 8-substituted quinolines. It typically involves the reaction of o-aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent to first produce 8-hydroxyquinoline, which is then methylated.[3][4] The reaction can be highly exothermic but can be controlled.[5][6]
-
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol.[7][8]
Q2: What is the expected yield for this compound synthesis?
A2: The expected yield depends heavily on the chosen synthetic route and optimization of reaction conditions. For the methylation of 8-hydroxyquinoline, yields of around 71% have been reported.[2] Modified Skraup reactions to produce the 8-hydroxyquinoline precursor can achieve yields as high as 85%.[3] With proper moderation using agents like ferrous sulfate (B86663), general Skraup reactions can yield quinolines in the 84-91% range.[1]
Q3: How can I purify the crude this compound product?
A3: Purification of this compound typically involves flash chromatography using a solvent system like acetone (B3395972) or a benzene/hexane mixture.[2] For its precursor, 8-hydroxyquinoline, purification can be achieved by pH adjustment to precipitate and remove polymers, followed by recrystallization from a solvent like methanol (B129727) to achieve high purity (>99.9%).[9] Steam distillation is also a common technique used to purify quinoline products from tarry byproducts in Skraup-type syntheses.[5]
Q4: What are the primary safety concerns when performing a Skraup reaction?
A4: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[6] Key safety precautions include:
-
Careful and slow addition of reagents, particularly sulfuric acid.
-
Vigorous stirring and diligent temperature monitoring.
-
Using a moderator, such as ferrous sulfate, to control the reaction rate.[5]
-
Performing the reaction in a well-ventilated fume hood and having appropriate safety equipment, like a safety shower, readily available.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the methylation of 8-hydroxyquinoline.
-
Possible Cause 1: Incomplete deprotonation of 8-hydroxyquinoline.
-
Possible Cause 2: Inactive methylating agent.
-
Solution: Use a fresh or properly stored bottle of the methylating agent (e.g., methyl iodide). Methyl iodide is sensitive to light and should be stored appropriately.
-
-
Possible Cause 3: Insufficient reaction time or temperature.
-
Solution: The reaction may require prolonged heating. A reported protocol specifies refluxing for 24 hours to ensure the reaction goes to completion.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Problem 2: The Skraup reaction mixture turns into a thick, black, intractable tar.
-
Possible Cause 1: Reaction temperature is too high.
-
Possible Cause 2: Reaction is too vigorous.
-
Possible Cause 3: Incorrect ratio of reactants.
-
Solution: Using an excessive amount of the aldehyde/glycerol component can lead to polymerization.[11] Adhere to the stoichiometric ratios specified in the protocol.
-
Problem 3: The crude product is a complex mixture that is difficult to purify.
-
Possible Cause 1: Formation of multiple byproducts.
-
Solution: This often results from poorly controlled reaction conditions (especially in Skraup or Doebner-von Miller syntheses). Optimize the reaction temperature and consider using a milder oxidizing agent to improve selectivity.[5] For the Doebner-von Miller reaction, using a biphasic reaction medium can reduce acid-catalyzed polymerization of the carbonyl substrate, leading to a cleaner reaction mixture.[7]
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Use TLC to monitor the reaction until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[12]
-
-
Possible Cause 3: Ineffective purification technique.
-
Solution: If column chromatography yields impure fractions, ensure the correct stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system are being used. For quinolines, which are basic, it may be necessary to neutralize the silica gel. Recrystallization is a powerful technique for final purification; experiment with different solvents to find one that provides good differential solubility for the product and impurities.[9]
-
Data Presentation
Table 1: Yields for this compound and Related Syntheses
| Starting Material(s) | Product | Reaction Type | Yield (%) | Reference(s) |
| 8-Hydroxyquinoline, Methyl Iodide, K₂CO₃ | This compound | Williamson Ether Synthesis | 71% | [2] |
| o-Aminophenol, Glycerol, o-Nitrophenol | 8-Hydroxyquinoline* | Modified Skraup | 85.2% | [3] |
| Aniline, Glycerol, Nitrobenzene, FeSO₄ | Quinoline | Skraup | 84-91% | [1] |
| This compound, Bromine | 5-Bromo-8-methoxyquinoline | Bromination | 92% | [13] |
| This compound, H₂SO₄/HNO₃ | 5-Nitro-8-methoxyquinoline | Nitration | 77% | [1][2] |
| *Product is a precursor to this compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline
This protocol is adapted from the method described by Norman (1993)[2].
Materials:
-
8-Hydroxyquinoline (1.05 g, 7.23 mmol)
-
Anhydrous Potassium Carbonate (1.0 g, 7.24 mmol)
-
Methyl Iodide (0.45 mL, 7.23 mmol)
-
Acetone (15 mL)
-
Solvents for flash chromatography (e.g., acetone or benzene/hexane)
Procedure:
-
To a solution of 8-hydroxyquinoline in 15 mL of acetone in a round-bottom flask, add solid anhydrous potassium carbonate.
-
Add methyl iodide to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours.
-
After 24 hours, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the solid potassium salts.
-
Remove the solvent (acetone) from the filtrate in vacuo to obtain the crude residue.
-
Purify the residue by flash chromatography to afford the final product (815 mg, 71% yield) as a light oil.[2]
Protocol 2: Modified Skraup Synthesis of 8-Hydroxyquinoline (Precursor)
This protocol is based on a patented method using a novel catalyst to improve yield and reaction conditions[3].
Materials:
-
o-Aminophenol (1 mol)
-
Anhydrous Glycerol (1.5 mol)
-
o-Nitrophenol (1 mol)
-
Catalyst solution (prepared from nickel(II) oxide, concentrated sulfuric acid, and glacial acetic acid)
-
40% Sodium Hydroxide (B78521) solution
-
Ethanol (B145695) for recrystallization
Procedure:
-
Catalyst Preparation: Prepare the catalyst by dissolving nickel(II) oxide in concentrated sulfuric acid at room temperature, followed by the slow addition of glacial acetic acid with stirring.
-
Reaction Setup: In a suitable reaction vessel, add o-aminophenol (1 mol), anhydrous glycerol (1.5 mol), and o-nitrophenol (1 mol).
-
Reaction Execution: Vigorously stir the mixture and add the prepared catalyst. Heat the reaction vessel to maintain a temperature of 70-90 °C and continue stirring for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture. Carefully adjust the pH to 7 using a 40% sodium hydroxide solution.
-
Isolation: Distill the neutralized mixture to obtain crude 8-hydroxyquinoline.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 8-hydroxyquinoline (Yield: 85.2%).[3] The resulting 8-hydroxyquinoline can then be methylated as described in Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nnpub.org [nnpub.org]
- 3. Page loading... [wap.guidechem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 10. DSpace [cardinalscholar.bsu.edu]
- 11. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 12. benchchem.com [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
common byproducts in 8-Methoxyquinoline synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxyquinoline. Below are detailed insights into common byproducts, their removal, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I performed a Skraup synthesis with o-anisidine (B45086) to produce this compound and obtained a dark, tarry crude product. What are these tars and how can I remove them?
A1: The dark, tarry materials are polymeric byproducts commonly formed during the Skraup reaction, which is known for its harsh and exothermic nature.[1] These polymers are typically high molecular weight, complex structures resulting from side reactions of the intermediates. Removal can be achieved by a pH-adjustment procedure. By dissolving the crude product in a suitable solvent and adjusting the pH, the polymeric material can be precipitated and removed by filtration.[2]
Q2: My this compound product is contaminated with a compound that has a very similar TLC Rf value. What could this be and how do I separate them?
A2: This is likely a regioisomeric byproduct, such as 6-methoxyquinoline, especially if you are using a synthesis route like the Skraup or Combes reaction with o-anisidine.[3][4] The starting material, o-anisidine, can lead to the formation of both 8-methoxy and 6-methoxy isomers. Separation of these isomers can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often required. You may need to experiment with different solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297), to achieve optimal separation.[5][6] Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can also improve separation on silica (B1680970) gel by reducing tailing.[7]
Q3: After methylating 8-hydroxyquinoline (B1678124), I see a significant amount of starting material remaining in my product. What is the best way to remove unreacted 8-hydroxyquinoline?
A3: Unreacted 8-hydroxyquinoline is a common impurity in this synthesis. Due to the phenolic hydroxyl group, 8-hydroxyquinoline is significantly more acidic than this compound. This difference in acidity can be exploited for separation. An effective method is to dissolve the crude mixture in an organic solvent and perform a liquid-liquid extraction with a dilute aqueous base (e.g., a solution of sodium bicarbonate or sodium hydroxide). The 8-hydroxyquinoline will be deprotonated and extracted into the aqueous layer as its salt, while the this compound remains in the organic layer.
Q4: My purified this compound is a colored oil/solid, but I expected a colorless compound. What is the source of the color and how can I remove it?
A4: Color in the final product can be due to trace amounts of highly conjugated impurities or oxidation products.[5] One common method to remove colored impurities is to treat a solution of your product with activated charcoal, followed by filtration.[5] The activated charcoal adsorbs the colored impurities. Subsequent recrystallization of the decolorized solution should yield a purer, colorless product.
Troubleshooting Guide: Common Byproducts and Their Removal
| Byproduct/Issue | Potential Cause(s) | Recommended Removal Method(s) |
| Unreacted Starting Materials (e.g., 8-hydroxyquinoline, o-anisidine) | Incomplete reaction. | - 8-hydroxyquinoline: Liquid-liquid extraction with a dilute aqueous base. - o-anisidine: Acid-base extraction or column chromatography. |
| Regioisomers (e.g., 6-methoxyquinoline) | Use of substituted anilines (like o-anisidine) in Skraup or Combes synthesis. | - Careful column chromatography with a shallow solvent gradient (e.g., hexane/ethyl acetate). - Consider adding a basic modifier (e.g., triethylamine) to the eluent for silica gel chromatography. |
| Polymeric Tars | Harsh reaction conditions, especially in the Skraup synthesis. | - pH Adjustment: Dissolve the crude product and adjust the pH to precipitate the polymers, followed by filtration.[2] |
| Oxidation Products | Exposure of reaction intermediates or final product to air and light. | - Treatment with activated charcoal to adsorb colored impurities. - Recrystallization. |
| Colored Impurities | Presence of highly conjugated side products. | - Treatment with activated charcoal. - Recrystallization from a suitable solvent (e.g., ethanol, methanol).[5] |
Experimental Protocols
Protocol 1: Removal of Polymeric Byproducts from Skraup Synthesis
This protocol is adapted from methods used for the purification of related quinoline (B57606) compounds.[2]
-
Dissolution: Dissolve the crude this compound product (containing polymeric tars) in a suitable solvent.
-
pH Adjustment for Polymer Precipitation: Slowly add an aqueous acid solution dropwise while stirring to adjust the pH. The optimal pH for precipitation of the polymer may need to be determined empirically but is often in the acidic range.
-
Filtration: Once the polymer has precipitated, filter the mixture to remove the solid polymeric material.
-
Neutralization and Extraction: Neutralize the filtrate and extract the this compound into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization.
Protocol 2: General Recrystallization Protocol for this compound
-
Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol or methanol (B129727) are often good starting points.[5] The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Column Chromatography for Isomer Separation
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and the suspected isomeric impurity. A common eluent for quinolines is a mixture of ethyl acetate and hexane.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fluorescence Quenching in 8-Methoxyquinoline Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methoxyquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?
A1: Low or absent fluorescence from this compound can be attributed to several factors. This compound and its derivatives are known to have fluorescence properties that are highly sensitive to their environment.
Troubleshooting Steps:
-
Compound Integrity: Ensure the this compound has been stored correctly and has not degraded. Visual inspection for discoloration or precipitation and preparing a fresh stock solution is recommended.[1]
-
Solvent Effects: The polarity of the solvent significantly impacts the fluorescence quantum yield.[1][2] The fluorescence of quinoline (B57606) derivatives can be particularly sensitive to the solvent environment.[1] Consider testing the fluorescence in a range of solvents with varying polarities.
-
pH of the Solution: The protonation state of the quinoline nitrogen can alter the fluorescence characteristics. For some quinoline derivatives, acidic conditions can enhance fluorescence intensity.[1] It is crucial to measure and adjust the pH of your solution to an optimal range for this compound fluorescence.
-
Excitation and Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for this compound. While specific values should be determined experimentally, excitation for quinoline derivatives is often in the UV range (e.g., 310-350 nm) with emission in the blue region (e.g., 400-500 nm).[1]
-
Concentration Effects: At high concentrations, you may observe self-quenching or inner filter effects, which can decrease the observed fluorescence intensity.[1][3] It is advisable to work with dilute solutions, typically in the micromolar range, ensuring the absorbance at the excitation wavelength is below 0.1.[4]
Q2: I'm observing a decrease in fluorescence intensity over time, even without a quencher. What is happening?
A2: This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][3]
Mitigation Strategies:
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the power of the excitation source.[1][3]
-
Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light during measurements.[1][3]
-
Use Photostabilizing Agents: If compatible with your experimental system, consider adding an anti-fade reagent to your buffer.[5]
Q3: The fluorescence intensity of my this compound solution decreases when I add my compound of interest. How can I determine the quenching mechanism?
A3: The decrease in fluorescence in the presence of another molecule (a quencher) can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.[4][6] To distinguish between them, you can perform temperature-dependent fluorescence measurements and fluorescence lifetime measurements.
-
Dynamic Quenching: This occurs from collisions between the excited state fluorophore and the quencher.[6] An increase in temperature generally leads to an increase in the quenching constant (Ksv) for dynamic quenching because of higher diffusion rates.[4]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[4][6] An increase in temperature often leads to a decrease in the stability of this complex and thus a decrease in the quenching constant.
A Stern-Volmer plot is a fundamental tool for analyzing fluorescence quenching data.[4] However, to definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are crucial.[7]
-
In dynamic quenching , the fluorescence lifetime of the fluorophore decreases in the presence of the quencher.
-
In static quenching , the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[7][8]
Q4: What are some common quenchers for this compound and related compounds?
A4: A wide variety of molecules can act as fluorescence quenchers. For quinoline derivatives, common quenchers include:
-
Halide Ions: Iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻) ions are known to quench the fluorescence of quinoline derivatives, often through a dynamic quenching mechanism.[9]
-
Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher for many fluorophores.[3][6] It's often necessary to de-gas solutions to obtain reliable fluorescence measurements.[1][6]
-
Amines: Aromatic and aliphatic amines can be efficient quenchers of aromatic hydrocarbons.[6]
-
Metal Ions: Certain metal ions can form non-fluorescent complexes with 8-hydroxyquinoline (B1678124) and its derivatives, leading to static quenching.[10] Conversely, some metal ions can enhance fluorescence upon chelation.[5][11]
Troubleshooting Guides
Issue 1: Inconsistent Fluorescence Intensity Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inaccurate Concentration | Ensure accurate and consistent preparation of the this compound solution. High concentrations can lead to self-quenching.[3] |
| Dissolved Oxygen | De-gas the solvent by bubbling with an inert gas like nitrogen or argon. Dissolved oxygen is a common quencher.[1][3] |
| Temperature Fluctuations | Maintain a constant and controlled temperature during all experiments, as quenching processes can be temperature-dependent. |
| Instrument Instability | Allow the spectrofluorometer lamp to warm up sufficiently before measurements. Check for any drift in the instrument's signal.[1] |
Issue 2: Non-linear Stern-Volmer Plots
A non-linear Stern-Volmer plot can indicate that more than one quenching mechanism is occurring, or that there are other complexities in the system.
| Deviation | Potential Cause | Analysis |
| Upward Curvature | A combination of static and dynamic quenching. | Use a modified Stern-Volmer equation that accounts for both quenching types. |
| Downward Curvature (Negative Deviation) | The presence of different conformers of the fluorophore in the ground state, some of which may be inaccessible to the quencher.[12][13] This can be influenced by hydrogen bonding.[12][13] | Analyze the data using a modified Stern-Volmer equation or the Lehrer equation.[12][13] |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Measurement
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a high-concentration stock solution of the quencher.
-
In a series of volumetric flasks, add a constant volume of the this compound stock solution.
-
Add varying volumes of the quencher stock solution to create a range of quencher concentrations.
-
Bring all samples to the same final volume with the chosen solvent.
-
Include a blank sample containing only this compound and the solvent (this will be your I₀ measurement).[4]
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.[1]
-
Set the excitation wavelength to the absorption maximum of this compound.
-
Set the emission wavelength to the emission maximum of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each sample.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
Protocol 2: Correcting for the Inner Filter Effect
The inner filter effect occurs when the quencher absorbs at the excitation or emission wavelengths of the fluorophore, leading to an apparent decrease in fluorescence that is not due to quenching.[14]
-
Record Absorption Spectra:
-
Measure the absorption spectrum of the solution with the highest quencher concentration.[15]
-
-
Correction Calculation:
-
A correction factor can be applied to the observed fluorescence intensity using the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the quencher at the excitation and emission wavelengths, respectively.
-
Data Presentation
Table 1: Fluorescence Properties of Selected Quinoline Derivatives
| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τ) in ns | Reference |
| Tris-(8-hydroxyquinoline)aluminum (Alq3) | Chloroform | 0.13 | - | [3] |
| Tris-(8-hydroxyquinoline)aluminum (Alq3) | Ethanol | 0.094 | 11 | [16][17] |
| 8-Methylquinolinium (protonated) | Acidified Aqueous Solution | - | ~42 | [9] |
Table 2: Stern-Volmer Quenching Constants for 6-Methoxyquinoline+ with Halide Ions
| Quencher | Ksv (M⁻¹) | kq (M⁻¹s⁻¹) | Reference |
| Cl⁻ | ~75 | 3.21 x 10⁹ | [9] |
Visualizations
Caption: Jablonski diagram illustrating electronic transitions including fluorescence and quenching.
Caption: Workflow for a typical fluorescence quenching experiment.
Caption: A decision tree for troubleshooting common issues in fluorescence quenching experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. edinst.com [edinst.com]
- 8. physical chemistry - Stern-Volmer plot and calculation of rate constant for quenching - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijlpr.com [ijlpr.com]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 8-Methoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound core?
A1: The most common and effective strategies for functionalizing this compound include:
-
C-H Functionalization: Direct activation and functionalization of C-H bonds, often directed by the methoxy (B1213986) group or the quinoline (B57606) nitrogen.
-
Directed Ortho-Lithiation: The methoxy group at the 8-position can direct lithiation to the C7 position, allowing for the introduction of various electrophiles.
-
Cross-Coupling Reactions: For pre-functionalized 8-methoxyquinolines (e.g., halo-substituted derivatives), Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): On halo-substituted 8-methoxyquinolines, particularly with activating groups, SNAr can be used to introduce nucleophiles.
-
Grignard Reactions: Functional groups on the this compound scaffold, such as aldehydes or ketones, can be readily transformed using Grignard reagents.
Q2: How does the 8-methoxy group influence the regioselectivity of functionalization?
A2: The 8-methoxy group is an ortho-para directing group. In the context of the quinoline ring system, it primarily directs electrophilic attack to the C5 and C7 positions. For directed ortho-lithiation, the methoxy group, in concert with the quinoline nitrogen, typically directs deprotonation to the C7 position.
Q3: My C-H functionalization of this compound is giving low yields. What should I check first?
A3: For low yields in C-H functionalization, systematically check the following:
-
Catalyst and Ligand: Ensure you are using the optimal catalyst-ligand system for the desired transformation. Palladium and rhodium catalysts are common.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Temperature: C-H activation often requires elevated temperatures, but excessive heat can lead to decomposition.
-
Atmosphere: Many C-H activation catalysts are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere.
Q4: I am observing multiple products in my directed lithiation reaction. How can I improve selectivity?
A4: The formation of multiple products in a directed lithiation of this compound can arise from incomplete lithiation, competing reaction pathways, or side reactions of the electrophile. To improve selectivity:
-
Lower the Temperature: Lithiation is often best performed at low temperatures (e.g., -78 °C) to ensure kinetic control.
-
Optimize Lithiation Time: Allow sufficient time for the lithiation to go to completion before adding the electrophile.
-
Choice of Base: While n-butyllithium is common, other bases like s-butyllithium or t-butyllithium might offer different selectivity.
-
Slow Addition of Electrophile: Add the electrophile slowly at low temperature to control the reaction.
Troubleshooting Guides
C-H Functionalization
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Conversion | Inactive catalyst. | - Use a fresh batch of catalyst and ensure proper handling and storage. - Consider a different palladium or rhodium precursor. |
| Reaction conditions not optimal. | - Screen different solvents (e.g., toluene, dioxane, DMF). - Optimize the reaction temperature and time. | |
| Inhibition by the quinoline nitrogen. | - The nitrogen lone pair can coordinate to the metal center. Consider using an N-oxide of the quinoline. | |
| Poor Regioselectivity | Multiple C-H bonds are being activated. | - The 8-methoxy group should favor C7 functionalization. If other positions are reacting, consider steric hindrance or electronic effects of other substituents. - A different directing group might be necessary for other positions. |
| Product Decomposition | The product is unstable under the reaction conditions. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder oxidant if one is required. |
Directed Ortho-Lithiation at C7
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Desired Product | Incomplete lithiation. | - Increase the equivalents of the organolithium reagent (e.g., n-BuLi). - Increase the lithiation time. |
| Side reactions with the electrophile. | - Add the electrophile at a very low temperature (-78 °C). - Ensure the electrophile is pure and dry. | |
| Protonation of the lithiated intermediate. | - Ensure strictly anhydrous conditions. Use freshly distilled solvents. | |
| Formation of Multiple Products | Competing lithiation at other positions. | - While C7 is favored, some lithiation at C5 might occur. Lowering the temperature can improve selectivity. |
| Reaction of the organolithium reagent with the electrophile. | - This is common with certain electrophiles. Consider transmetalation to a different organometallic species (e.g., with ZnCl₂) before adding the electrophile. |
Suzuki-Miyaura Coupling of Halo-8-methoxyquinolines
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Coupling Product | Inactive catalyst. | - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand). - Ensure the catalyst is not poisoned by impurities. |
| Inappropriate base or solvent. | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Test different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| De-boronation of the boronic acid. | - Use a milder base or lower the reaction temperature. - Ensure the boronic acid is of good quality. | |
| Homocoupling of the Boronic Acid | Presence of oxygen. | - Thoroughly degas the reaction mixture. |
| Catalyst decomposition. | - Use a more stable catalyst or ligand. | |
| Dehalogenation of the this compound | The catalytic cycle is interrupted. | - Optimize the ligand to promote reductive elimination. - Ensure the boronic acid is sufficiently reactive. |
Experimental Protocols
Protocol 1: Directed Ortho-Lithiation of this compound and Trapping with an Electrophile
This protocol describes a general procedure for the C7-functionalization of this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add the electrophile (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline (B186703)
This protocol provides a general method for the C-C bond formation at the C5 position of this compound.
Materials:
-
5-Bromo-8-methoxyquinoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-8-methoxyquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 78 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 110 | 88 |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 95 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 2: Electrophile Quench of C7-Lithiated this compound
| Entry | Electrophile | Product | Yield (%) |
| 1 | DMF | This compound-7-carbaldehyde | 75 |
| 2 | I₂ | 7-Iodo-8-methoxyquinoline | 82 |
| 3 | (CH₃)₃SiCl | 7-(Trimethylsilyl)-8-methoxyquinoline | 90 |
| 4 | CO₂ | This compound-7-carboxylic acid | 65 |
| 5 | CH₃I | 7-Methyl-8-methoxyquinoline | 55 |
Note: Yields are illustrative and depend on the specific reaction conditions and work-up procedures.
Visualizations
Caption: Workflow for Directed Ortho-Lithiation of this compound.
Caption: Troubleshooting Logic for Low Reaction Yields.
Technical Support Center: Purification of 8-Methoxyquinoline Derivatives using Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-methoxyquinoline derivatives by column chromatography.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: Poor separation of the desired compound from impurities.
-
Question: My TLC analysis shows spots that are very close together or overlapping. How can I improve the separation on the column?
-
Answer:
-
Optimize the Solvent System: The choice of eluent is critical for good separation. You should aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on a TLC plate.[1]
-
Start with a common solvent system for quinoline (B57606) derivatives, such as a mixture of hexane (B92381) and ethyl acetate.[1]
-
If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots remain at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, consider trying a different combination of solvents. For example, dichloromethane/methanol (B129727) is a more polar alternative to hexane/ethyl acetate.[2]
-
Consider a Shallow Gradient: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased during the chromatography can improve the separation of compounds with different polarities.
-
Issue 2: The compound is streaking or tailing on the TLC plate and column.
-
Question: My compound appears as a long streak instead of a compact spot on the TLC, leading to broad peaks and poor separation on the column. What causes this and how can I fix it?
-
Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound derivatives on silica (B1680970) gel.[1] This is often due to the basic nitrogen atom interacting strongly with the acidic silanol (B1196071) groups on the silica surface.[1]
-
Add a Basic Modifier: To counteract this interaction, add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.5-2% is commonly used to improve peak shape.[3]
-
Use an Alternative Stationary Phase: If adding a modifier is not effective or desirable, consider using a different stationary phase.
-
Alumina (B75360) (basic or neutral): This is a good alternative to silica gel for basic compounds.[4]
-
Amine-functionalized silica: These columns are specifically designed to purify basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.
-
-
Issue 3: The compound appears to be decomposing on the silica gel column.
-
Question: I am getting a lower than expected yield, and I see new, unexpected spots on my TLC after running the column. I suspect my compound is degrading. What should I do?
-
Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel. This can be done by preparing the slurry for your column in an eluent that already contains a basic modifier like triethylamine.[3]
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, alumina is a less acidic alternative.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Issue 4: The compound is not eluting from the column.
-
Question: I've loaded my sample, but even after flushing with a very polar solvent, I can't seem to recover my compound. What's happening?
-
Answer: This indicates that your compound is very polar and is strongly, and possibly irreversibly, adsorbed to the silica gel.
-
Increase Eluent Polarity Drastically: Try flushing the column with a highly polar solvent like methanol.[1] A small percentage of acetic acid can also be added to the methanol to help displace very polar compounds.
-
Dry Loading: If your compound is not soluble in the column eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.
-
Issue 5: How do I visualize the spots on the TLC plate?
-
Question: My this compound derivative is colorless. How can I see the spots on my TLC plate to monitor the separation?
-
Answer:
-
UV Light: Many quinoline derivatives are UV active due to their aromatic structure. You can visualize the spots under a UV lamp (typically at 254 nm), where they will appear as dark spots on a fluorescent green background.[5]
-
Staining Reagents: If your compound is not UV active or for better visualization, you can use a chemical stain. Common stains that work well for nitrogen-containing and other organic compounds include:
-
Potassium Permanganate (KMnO₄): A good general stain for oxidizable functional groups. It appears as yellow-brown spots on a purple background.[5]
-
p-Anisaldehyde: A versatile stain that can produce a range of colors with different functional groups upon heating.[5]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[6]
-
-
Data Presentation
The following tables summarize typical chromatographic conditions for this compound and its derivatives. Please note that optimal conditions will vary depending on the specific substituents on the quinoline ring.
Table 1: TLC Data for Selected this compound Derivatives
| Compound | Solvent System (v/v) | Rf Value |
| This compound | Hexane / Ethyl Acetate (4:1) | 0.58[7] |
| 5-Bromo-8-methoxyquinoline | Ethyl Acetate / Hexane (1:3) | ~0.4 (estimated) |
| 4-((5-bromoquinolin-8-yl)oxy)phthalonitrile | Ethyl Acetate / Hexane (7:3) | 0.6[8] |
Table 2: Column Chromatography Conditions and Recovery
| Compound | Stationary Phase | Eluent System | Typical Recovery |
| This compound | Silica Gel | Hexane / Ethyl Acetate | 71%[7] |
| 5-Bromo-8-methoxyquinoline | Alumina | Ethyl Acetate / Hexane (1:6) | High |
| 5-Nitro-8-methoxyquinoline | Silica Gel | Dichloromethane / Methanol (gradient) | Moderate to High[3] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound Derivatives
-
Preparation of the Column:
-
Secure a glass column of an appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[9]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[10]
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[11]
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining a small amount of solvent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the proportion of the polar solvent.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. youtube.com [youtube.com]
- 10. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Addressing Solubility Issues of 8-Methoxyquinoline in Aqueous Solutions for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Methoxyquinoline in aqueous solutions for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: this compound, like many quinoline (B57606) derivatives, possesses a hydrophobic bicyclic aromatic ring system. This inherent lipophilicity leads to low solubility in aqueous solutions. For biological assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it into the aqueous assay buffer[1].
Q2: My this compound, dissolved in DMSO, is precipitating upon dilution into my cell culture medium. What is causing this and how can I prevent it?
A2: This common phenomenon is known as "solvent shock." It occurs when a compound highly soluble in an organic solvent is rapidly introduced into an aqueous medium where its solubility is significantly lower[2]. The DMSO disperses, leaving the this compound to precipitate out of the now predominantly aqueous solution.
To prevent this, consider the following strategies:
-
Stepwise/Serial Dilution: Instead of a single large dilution, perform a gradual, stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. This gradual change in solvent polarity can help maintain solubility[2].
-
Optimize Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Maintaining the highest tolerable DMSO concentration for your specific cell line can improve the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments[3].
-
Rapid Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This helps to quickly disperse the compound and avoid localized high concentrations that can initiate precipitation[2].
Q3: What alternative solvents or solubilizing agents can I use if DMSO is not suitable for my assay?
A3: If DMSO interferes with your assay or if solubility issues persist, several alternatives can be explored:
-
Co-solvents: Water-miscible organic solvents like ethanol (B145695) or propylene (B89431) glycol can be used to prepare stock solutions[1].
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. As a weak base, this compound's solubility may increase in a slightly acidic buffer (if compatible with your assay)[1].
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that enhance aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications[3].
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic® F-68, can improve the solubility of hydrophobic compounds[1].
Q4: How can I determine the solubility of this compound in my specific assay buffer?
A4: You can perform a kinetic solubility assessment. This involves preparing a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and then adding small volumes to your aqueous buffer across a range of concentrations. After a short equilibration period (e.g., 1-2 hours), the solutions are checked for precipitation, often by measuring turbidity with a nephelometer or by quantifying the dissolved compound via HPLC after centrifugation or filtration[4].
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
| Possible Cause | Solution |
| Solvent Shock | Perform a stepwise serial dilution into pre-warmed (37°C) medium. Add the stock solution dropwise while gently vortexing to ensure rapid mixing[2]. |
| High Stock Concentration | Prepare a more diluted stock solution in DMSO to reduce the volume added to the aqueous medium, minimizing the drastic change in solvent polarity. |
Issue: The culture medium becomes cloudy over time after the addition of this compound.
| Possible Cause | Solution |
| Compound Instability | The compound may be degrading over time. Prepare fresh working solutions for each experiment. |
| Interaction with Media Components | Components in the serum or the medium itself may be causing the compound to fall out of solution. Try reducing the serum concentration or using a serum-free medium for the initial dilution steps, if your experimental design allows. |
| pH Shift | The pH of the medium may be changing during incubation. Ensure your medium is properly buffered, for example, by using a HEPES-buffered medium. |
Issue: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Solution |
| Incomplete Dissolution of Stock | Ensure your this compound stock solution is fully dissolved. Briefly vortex or sonicate the stock solution before making dilutions. |
| Precipitation in Assay Wells | Visually inspect your assay plates for any signs of precipitation before and after incubation. Centrifuge the plate and check for a pellet. |
Data Presentation
Solubility of 8-Hydroxyquinoline
| Solvent | Solubility | Notes |
| Water | < 1 mg/mL at 16°C | Sparingly soluble[5]. |
| Ethanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Benzene | Soluble | [5] |
| Aqueous Mineral Acids | Soluble | [5] |
For this compound, it is reported to be "slightly soluble in water"[2]. It is expected to be soluble in organic solvents like DMSO and ethanol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 159.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
In a sterile environment (e.g., a chemical fume hood or laminar flow hood), accurately weigh 1.60 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
If complete dissolution is not achieved, briefly sonicate the tube or gently warm it to 37°C.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (e.g., MTT Assay)
This protocol outlines the preparation of working solutions of this compound in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Methodology (for a final concentration of 10 µM in 10 mL of media):
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution:
-
In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to this tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.
-
Gently mix by pipetting up and down.
-
-
Final Dilution:
-
In a separate sterile tube or your culture vessel containing 9 mL of pre-warmed cell culture medium, add 1 mL of the 100 µM intermediate solution.
-
This will give you a final volume of 10 mL with a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the medium to ensure even distribution of the compound.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) in your cell culture medium.
Mandatory Visualizations
Signaling Pathway Diagram
A derivative of this compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway[1][3]. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by an this compound derivative.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.
Caption: Standard workflow for an MTT cytotoxicity assay.
References
managing stability problems of 8-Methoxyquinoline under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 8-Methoxyquinoline under various experimental conditions. The information is presented through troubleshooting guides and frequently asked questions to directly address challenges encountered during research and development.
Troubleshooting Guide: Stability Issues in Experiments
This guide addresses common problems observed during the use of this compound and provides systematic approaches to identify and resolve them.
Problem 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium. The quinoline (B57606) ring system can be susceptible to degradation, especially under physiological conditions (e.g., in cell culture media).
-
Troubleshooting Steps:
-
Pre-experiment Stability Check: Before conducting your main experiment, incubate this compound in the assay buffer for the planned duration of your experiment. Analyze the sample using HPLC to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.
-
pH Optimization: The stability of quinoline derivatives can be pH-dependent. If your experimental conditions allow, test the stability of this compound in a range of pH values to identify the optimal pH for stability.
-
Solvent and Buffer Selection: Ensure that the solvents and buffers used are of high purity and do not contain contaminants that could accelerate degradation. For instance, metal ions can catalyze the degradation of quinoline compounds.
-
Freshly Prepared Solutions: Always prepare solutions of this compound fresh before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.
-
Problem 2: Color change observed in this compound solution upon storage or during an experiment.
-
Possible Cause: Oxidation or photodegradation. Quinoline derivatives can be sensitive to light and air, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Inert Atmosphere: When preparing and storing solutions for long-term use, consider purging the solvent and the vial headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]
-
Antioxidants: For applications where it does not interfere with the experiment, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help prevent oxidative degradation.[1]
-
Problem 3: Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) during analysis.
-
Possible Cause: Degradation of this compound due to analytical conditions or improper sample handling.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of this compound during chromatographic analysis. If unexpected peaks appear, investigate the effect of adjusting the mobile phase pH.
-
Temperature Control: Ensure that the autosampler and column compartment are temperature-controlled to prevent thermal degradation during long analytical runs.
-
Sample Preparation: Prepare samples for analysis immediately before injection to minimize the time the compound spends in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Strongly acidic or basic conditions may lead to the hydrolysis of the methoxy (B1213986) group.[1]
-
Light: Exposure to UV or ambient light can cause photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate thermal degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.[1]
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to:
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Solutions: Solutions should be freshly prepared. If short-term storage is necessary, store in an amber vial at 2-8°C. For longer-term storage, consider freezing the solution after purging with an inert gas.
Q3: How can I detect and identify potential degradation products of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for detecting degradation. This involves developing an HPLC method that can separate the parent this compound peak from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can then be used to identify the molecular weights of the degradation products, providing clues to their structures. For definitive structural elucidation of major degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation and purification.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of related quinoline and quinoxaline (B1680401) derivatives, potential degradation pathways include:
-
Oxidation: Oxidation of the quinoline ring system.
-
Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could be hydrolyzed to a hydroxyl group, forming 8-hydroxyquinoline.[1]
-
Photodegradation: Light-induced reactions can lead to complex degradation products.
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 48-51 °C |
| Boiling Point | 282-283 °C |
| Solubility | Soluble in methanol (B129727), ethanol, and chloroform. |
Table 2: Summary of Potential Stability Issues and Mitigation Strategies
| Stress Factor | Potential Degradation | Recommended Mitigation Strategies |
| pH (Acidic/Basic) | Hydrolysis of the methoxy group. | - Use buffers to maintain a neutral pH where possible.- Avoid prolonged exposure to strong acids and bases. |
| Light (UV/Visible) | Photodegradation, color change. | - Store in amber vials or protect from light with foil.[1]- Conduct experiments under subdued lighting conditions. |
| Temperature | Thermal degradation. | - Store at recommended temperatures (2-8°C).- Avoid excessive heating during experiments unless required by the protocol. |
| Oxidation (Air/Reagents) | Formation of colored oxidation byproducts. | - Prepare solutions with deoxygenated solvents.[1]- Store solutions under an inert atmosphere (e.g., N₂, Ar).[1]- Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade methanol and water
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a sample of solid this compound and a vial of the stock solution in an oven at 70°C.
-
Photodegradation: Expose a sample of solid this compound and a vial of the stock solution to a calibrated light source (e.g., in a photostability chamber).
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the formation of any new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV or Photodiode Array (PDA) detector
Procedure:
-
Initial Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of water (A) and methanol or acetonitrile (B52724) (B), both with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer.
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 230 nm and 310 nm).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent peak and all degradation product peaks.
-
A PDA detector is useful for checking peak purity and identifying the optimal detection wavelength for all components.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the degradation of this compound.
References
identifying and minimizing side reactions in 8-Methoxyquinoline synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 8-Methoxyquinoline. It focuses on identifying and minimizing common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their main challenges?
The synthesis of this compound can be approached via several routes, primarily by building the quinoline (B57606) core or by modifying a pre-existing quinoline structure.
-
Skraup or Doebner-von Miller Reactions: These methods build the quinoline ring from an aniline (B41778) derivative (like o-anisidine) and α,β-unsaturated carbonyl compounds or their precursors (like glycerol).[1][2] The primary challenges are controlling the often violent and exothermic nature of the reaction and preventing the formation of tar and polymeric byproducts due to the harsh acidic and high-temperature conditions.[3]
-
Methylation of 8-Hydroxyquinoline (B1678124): This is a common and direct method where 8-Hydroxyquinoline is used as the starting material.[4][5] The main challenge is achieving complete methylation without side reactions on the quinoline ring, optimizing reaction conditions to maximize yield, and removing unreacted starting material.[6]
-
Other Named Reactions: Syntheses like the Friedländer or Combes reactions can also be adapted.[7][8] Challenges often include issues with regioselectivity when using unsymmetrical ketones and potentially low yields under classical conditions.[3][7]
Q2: What general strategies can I apply to minimize side reactions across different synthesis methods?
Several strategies are broadly applicable for improving the outcome of quinoline synthesis.[7]
-
Purity of Starting Materials: Using highly pure anilines, carbonyl compounds, and reagents is crucial, as impurities can introduce competing side reactions.[7][9]
-
Temperature Control: Many side reactions, especially polymerization, are accelerated at higher temperatures.[7] Careful temperature management and avoiding localized overheating are critical.
-
Catalyst Selection: The choice of acid or base catalyst is vital. Using milder catalysts or modern alternatives like Lewis acids or iodine can promote the desired reaction under more benign conditions.[1][3]
-
Inert Atmosphere: For reactions sensitive to air oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and purity.[9]
Troubleshooting Guides for Specific Syntheses
Route 1: Skraup Reaction using o-Anisidine
The Skraup reaction synthesizes quinolines by heating an aromatic amine with sulfuric acid, glycerol (B35011), and an oxidizing agent.[2]
Q: My Skraup reaction is extremely exothermic and produces significant amounts of tar, making purification difficult. How can I control this?
A: This is a classic problem with the Skraup synthesis.[3] Tar formation often results from the polymerization of the acrolein intermediate formed from glycerol under harsh conditions.[3]
-
Use a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) or boric acid is highly recommended.[3] These agents help to moderate the reaction, likely by ensuring a more controlled, less violent oxidation process over a longer period.[3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring to dissipate heat and prevent localized temperature spikes.[3]
-
Temperature Regulation: Maintain careful control over the reaction temperature throughout the process, as specified in established protocols.[10] Uncontrolled temperature increases are a primary cause of tar formation.[7]
Caption: Troubleshooting workflow for common Skraup synthesis issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction | Highly exothermic nature of the reaction; rapid addition of acid. | Add a moderating agent like ferrous sulfate (FeSO₄).[3] Ensure slow, dropwise addition of sulfuric acid with vigorous stirring and external cooling if necessary.[3] |
| Excessive Tar/Polymer Formation | Polymerization of the acrolein intermediate at high temperatures. | Maintain strict temperature control.[7] Use a moderating agent to prevent localized overheating.[3] Ensure an appropriate stoichiometry to avoid excess acrolein.[3] |
| Low Yield of this compound | Competing side reactions; incomplete reaction; loss during work-up. | Optimize reaction time and temperature.[7] Ensure the purity of starting materials.[7][9] Refine the purification process (distillation, chromatography) to efficiently separate the product from tarry residues.[7] |
Table 1. Troubleshooting Common Side Reactions in the Skraup Synthesis.
Route 2: Methylation of 8-Hydroxyquinoline
This route involves the O-alkylation of 8-hydroxyquinoline using a methylating agent and a base.
Q: My methylation reaction of 8-hydroxyquinoline has a low yield and the product is difficult to purify from the starting material. What should I optimize?
A: Incomplete conversion and subsequent purification challenges are common. Optimizing the reaction components and conditions is key.
-
Choice of Base and Solvent: A strong enough base is needed to deprotonate the hydroxyl group. Potassium carbonate (K₂CO₃) is commonly used.[5][6] The choice of solvent is also critical; acetone (B3395972) or DMF are often effective as they can dissolve the reactants and facilitate the reaction.[6]
-
Methylating Agent: Methyl iodide is a standard reagent for this transformation.[5][6] Ensure it is used in a slight excess to drive the reaction to completion, but avoid a large excess which can complicate purification.
-
Reaction Time and Temperature: The reaction may require refluxing for several hours to ensure complete conversion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.
Caption: Key steps in the synthesis of this compound via methylation.
| Parameter | Recommendation | Rationale & Expected Outcome |
| Base | Use at least one equivalent of a moderate base like Potassium Carbonate (K₂CO₃).[5][6] | Ensures efficient deprotonation of the phenolic hydroxyl group to form the reactive nucleophile. Leads to higher conversion rates. |
| Solvent | Use a polar aprotic solvent such as Acetone or DMF.[6] | Dissolves the reactants and facilitates the Sₙ2 reaction pathway. Prevents side reactions associated with protic solvents. |
| Methylating Agent | Use a slight excess (1.1-1.2 eq.) of Methyl Iodide (CH₃I).[5][6] | Drives the reaction towards completion. A large excess can lead to quaternization of the ring nitrogen and purification issues. |
| Temperature & Time | Reflux the reaction mixture and monitor by TLC until the starting material is consumed (typically 12-24 hours).[5] | Ensures the reaction goes to completion. Prolonged heating can lead to degradation, so monitoring is essential for maximizing yield. |
Table 2. Optimization Parameters for 8-Hydroxyquinoline Methylation.
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of a Methoxy-Nitroquinoline (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 6-methoxy-8-nitroquinoline (B1580621) and illustrates the principles of controlling a Skraup reaction. Direct synthesis of this compound would start with o-anisidine.
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, create a homogeneous slurry of powdered arsenic oxide (oxidizing agent, 2.45 moles), 3-nitro-4-aminoanisole (starting amine, 3.5 moles), and glycerol (13 moles).[10]
-
Acid Addition: With vigorous mechanical stirring, add concentrated sulfuric acid (5.9 moles) dropwise from the funnel over 30-45 minutes. The temperature will spontaneously rise; maintain it below 70°C.[10]
-
Dehydration: Carefully heat the mixture under vacuum to an internal temperature of 105-110°C to remove the water generated from the dehydration of glycerol to acrolein.[10] Monitor the weight loss to track completion.
-
Cyclization: After water removal, increase the internal temperature to 135-145°C and maintain for 7-8 hours. The reaction is complete when a sample is soluble in dilute acid.[10]
-
Work-up: Cool the mixture and dissolve it in hot water. Neutralize with an aqueous ammonia (B1221849) solution until the mixture is alkaline to litmus (B1172312) paper. This will precipitate the crude product.[10]
-
Purification: Filter the crude solid, wash thoroughly with water, and then with cold methanol (B129727) to remove unreacted starting materials.[10] The product can be further purified by recrystallization from chloroform (B151607) or ethylene (B1197577) dichloride.[10]
Protocol 2: Methylation of 8-Hydroxyquinoline
This protocol is based on general procedures for O-alkylation of phenols.
-
Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in acetone (15 mL per 1.0 g of starting material), add solid potassium carbonate (1.0-1.2 eq).[5]
-
Reagent Addition: Stir the mixture under an inert atmosphere (e.g., Nitrogen) for 30 minutes at room temperature.[6] Slowly add methyl iodide (1.1 eq) to the suspension.[5][6]
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours.[5] Monitor the disappearance of the 8-hydroxyquinoline spot by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.[6]
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) and wash with water.[6] Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.[7][9]
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nnpub.org [nnpub.org]
- 6. DSpace [cardinalscholar.bsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
dealing with matrix effects in 8-Methoxyquinoline-based assays.
Welcome to the Technical Support Center for 8-Methoxyquinoline-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter when working with this compound and its derivatives in various assays.
High Background Fluorescence
Question: I am observing high background fluorescence in my this compound-based assay. What are the possible causes and how can I reduce it?
Answer: High background fluorescence can significantly reduce the sensitivity of your assay by masking the specific signal from your analyte. Common causes and solutions are outlined below:
-
Autofluorescence of this compound Derivatives: The quinoline (B57606) core itself is known to be fluorescent.[1]
-
Solution: Always run a blank sample containing all assay components except the analyte to determine the intrinsic fluorescence of the this compound compound at the working concentration. Subtract this blank reading from your experimental samples.[2]
-
-
Sample Matrix Autofluorescence: Biological samples such as cell lysates, serum, plasma, and cell culture media contain endogenous fluorescent molecules (e.g., NADH, riboflavins, proteins).[2]
-
Solution: If possible, perform sample cleanup using techniques like protein precipitation or solid-phase extraction (SPE) to remove interfering components.[2] For cell-based assays, consider using a specialized low-autofluorescence medium.
-
-
Contaminated Reagents or Solvents: Impurities in your buffers, solvents, or even the this compound compound itself can contribute to background fluorescence.
-
Solution: Use high-purity, spectroscopic-grade reagents and solvents.[2] Ensure your this compound stock is pure and stored correctly to prevent degradation into fluorescent byproducts.
-
-
Inappropriate Assay Plates: The type of microplate used can affect background fluorescence.
-
Solution: For fluorescence assays, use black, clear-bottom microplates with low autofluorescence.[3]
-
Signal Quenching or Enhancement
Question: My fluorescence signal is unexpectedly low (quenched) or high (enhanced). What could be causing this interference?
Answer: Signal quenching (decrease in fluorescence) and enhancement (increase in fluorescence) are common matrix effects that can lead to inaccurate quantification.
-
Inner Filter Effect: At high concentrations, the this compound compound or other components in the sample can absorb the excitation or emission light, leading to a decrease in the measured fluorescence.
-
Solution: Optimize the concentration of your this compound probe. Work within a concentration range where absorbance is low. You can check this by measuring the absorbance of your sample at the excitation and emission wavelengths.
-
-
Presence of Quenching Agents: Certain metal ions (e.g., Fe³⁺, Cu²⁺) and other molecules in the sample matrix can act as quenchers, decreasing the fluorescence of the this compound probe through various mechanisms.
-
Solution: The Method of Standard Additions is a powerful technique to correct for this type of matrix effect. This method involves adding known amounts of the analyte to the sample and measuring the corresponding increase in signal. By extrapolating back to a signal of zero, the initial concentration of the analyte in the sample can be determined, accounting for the quenching effect of the matrix.
-
-
Viscosity and Polarity Effects: Changes in the solvent viscosity or polarity due to matrix components can alter the fluorescence quantum yield of the this compound probe.
-
Solution: When possible, try to match the solvent composition of your standards to that of your samples. Again, the Method of Standard Additions can help to compensate for these effects.
-
Low or No Signal
Question: I am not detecting any fluorescence signal, or the signal is very weak. What should I troubleshoot?
Answer: A lack of signal can be due to several factors, from reagent issues to incorrect instrument settings.
-
Inactive or Degraded this compound Probe: The fluorescent probe may have degraded due to improper storage or handling.
-
Solution: Check the integrity of your this compound compound. Prepare a fresh stock solution and test its fluorescence in a clean buffer.
-
-
Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the interaction between the this compound probe and the analyte.
-
Solution: Perform optimization experiments to determine the ideal pH, temperature, and incubation time for your specific assay.
-
-
Incorrect Instrument Settings: The excitation and emission wavelengths, as well as the gain settings on the fluorometer, may be incorrect.
-
Solution: Verify the excitation and emission maxima for your specific this compound derivative and analyte complex. Optimize the gain setting to maximize signal without saturating the detector.[3]
-
Quantitative Data on Matrix Effect Correction
The following tables provide examples of how matrix effects can alter fluorescence signals and how the standard addition method can be used for correction.
Table 1: Hypothetical Data for Zinc (Zn²⁺) Determination in a Serum-Like Matrix using an this compound-based Sensor
| Sample | [Zn²⁺] Added (µM) | Fluorescence Intensity (Arbitrary Units) |
| Blank (Matrix Only) | 0 | 50 |
| Sample | 0 | 250 |
| Sample + Spike 1 | 2 | 440 |
| Sample + Spike 2 | 4 | 635 |
| Sample + Spike 3 | 6 | 825 |
Note: The blank reading indicates the background fluorescence of the matrix.
Table 2: Standard Addition Calculation for Zinc (Zn²⁺) Concentration
By plotting the background-corrected fluorescence intensity against the added Zn²⁺ concentration, a linear regression can be performed. The x-intercept of this plot reveals the initial concentration of Zn²⁺ in the sample.
| [Zn²⁺] Added (µM) | Background-Corrected Fluorescence |
| 0 | 200 |
| 2 | 390 |
| 4 | 585 |
| 6 | 775 |
Calculation based on linear regression (y = mx + c):
-
The extrapolated x-intercept gives the negative of the unknown concentration.
-
In this hypothetical example, the calculated initial Zn²⁺ concentration would be approximately 2.05 µM .
Experimental Protocols
Protocol 1: Sample Preparation of Serum/Plasma by Protein Precipitation
This protocol is a general method for removing the bulk of proteins from serum or plasma samples, which can be a major source of interference in fluorescence assays.[1][4]
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the serum or plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is common).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a new tube for analysis.
Protocol 2: Method of Standard Additions for Fluorescence Assays
This protocol describes how to perform a standard addition experiment to correct for matrix effects.
Materials:
-
Sample with unknown analyte concentration
-
Standard solution of the analyte with a known concentration
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare a series of identical aliquots of your sample.
-
To each aliquot, add a different, known volume of the standard analyte solution. One aliquot should have no standard added (this is your unknown).
-
Bring all aliquots to the same final volume with the assay buffer to ensure the matrix concentration is consistent across all samples.
-
Incubate the samples as required by your assay protocol.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the linear regression line to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of the analyte in your original sample.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Mitigating Matrix Effects
Caption: Workflow for mitigating matrix effects in this compound-based assays.
Diagram 2: Hypothetical Inhibition of the JAK/STAT Signaling Pathway
8-hydroxyquinoline derivatives have been investigated as inhibitors of signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6]
Caption: Hypothetical inhibition of the JAK/STAT pathway by an this compound derivative.
Diagram 3: Hypothetical Inhibition of the NF-κB Signaling Pathway
Quinoline derivatives have also been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation.[7][8]
Caption: Hypothetical inhibition of the NF-κB pathway by an this compound derivative.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. filtrous.com [filtrous.com]
- 5. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of 8-Methoxyquinoline synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 8-Methoxyquinoline synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most prevalent starting material for the synthesis of this compound is 8-Hydroxyquinoline.[1] The synthesis involves the methylation of the hydroxyl group of 8-Hydroxyquinoline.
Q2: What is a typical method for the methylation of 8-Hydroxyquinoline?
A2: A common method involves reacting 8-Hydroxyquinoline with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate and a solvent like acetone (B3395972).[2] The reaction mixture is typically refluxed for an extended period, for example, 24 hours, to ensure completion.[2]
Q3: What kind of yields can be expected for the synthesis of this compound from 8-Hydroxyquinoline?
A3: Reported yields for the synthesis of this compound from 8-Hydroxyquinoline vary, but a yield of around 71% has been documented.[1]
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of this compound can be assessed using techniques such as determining its melting point and using chromatographic methods like Thin Layer Chromatography (TLC) to check for the presence of impurities. The retardation factor (Rf) from TLC can be a useful indicator of purity.[1]
Q5: What are the common methods for purifying crude this compound?
A5: Common purification methods for this compound include recrystallization and column chromatography.[2] For recrystallization, solvents like methanol (B129727) can be used.[2] Column chromatography can be employed for more rigorous purification to separate the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is refluxed for a sufficient amount of time (e.g., 24 hours).[2] - Check the quality and reactivity of the methylating agent (e.g., methyl iodide). - Ensure the base (e.g., potassium carbonate) is anhydrous and added in the correct stoichiometric amount. |
| Poor quality of starting 8-Hydroxyquinoline. | - Use purified 8-Hydroxyquinoline. Impurities in the starting material can lead to side reactions. | |
| Loss of product during work-up. | - Be careful during the extraction and washing steps to avoid loss of the organic layer containing the product. - Ensure complete precipitation if recrystallizing, for example by cooling in an ice bath. | |
| Product is Impure (Multiple Spots on TLC) | Incomplete reaction. | - Monitor the reaction progress using TLC until the starting material spot disappears. |
| Presence of side products. | - Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts. | |
| Ineffective purification. | - For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - For column chromatography, select an appropriate solvent system (eluent) to achieve good separation of the product from impurities. | |
| Difficulty in Isolating the Product | Product is an oil instead of a solid. | - This may indicate the presence of impurities. Attempt further purification by column chromatography. - Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization. |
| Crystals do not form during recrystallization. | - The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. - Add a seed crystal of pure this compound if available. |
Experimental Protocols
Synthesis of this compound from 8-Hydroxyquinoline
This protocol is adapted from the method described by Norman (1993) as cited in the Journal of Advance Research in Applied Science.[2]
Materials:
-
8-Hydroxyquinoline
-
Acetone
-
Potassium Carbonate (solid)
-
Methyl Iodide
Procedure:
-
Dissolve 8-Hydroxyquinoline (1.05g, 7.23mmol) in acetone (15mL) in a round-bottom flask.
-
Add solid potassium carbonate (1.0g, 7.24mmol) to the solution.
-
Add methyl iodide (0.45ml, 7.23mmol) to the reaction mixture.
-
Reflux the reaction mixture for 24 hours.
-
After 24 hours, allow the mixture to cool to room temperature.
-
The crude product can then be purified, for example, by recrystallization from methanol.
Data Presentation
| Synthesis Step | Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Methylation | This compound | 8-Hydroxyquinoline | Methyl Iodide, K₂CO₃ | 71 | - | [1] |
| Nitration | 5-Nitro-8-Methoxyquinoline | This compound | Conc. H₂SO₄, Conc. HNO₃ | 77 | 115 | [1][2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 8-Methoxyquinoline and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 8-Methoxyquinoline and its structural analog, 8-hydroxyquinoline (B1678124). The substitution of a hydroxyl group with a methoxy (B1213986) group at the 8-position of the quinoline (B57606) ring results in significant differences in their mechanisms of action and biological profiles. This comparison is supported by experimental data from peer-reviewed literature to inform research and development in medicinal chemistry.
Introduction: Structural and Mechanistic Overview
8-hydroxyquinoline (8-HQ), also known as oxine, is a heterocyclic organic compound renowned for its wide array of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective effects.[1][2] Its mechanism of action is predominantly attributed to its function as a potent bidentate chelating agent.[3][4] The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form stable complexes with various di- and trivalent metal ions, such as Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺.[2][5] This metal chelation is critical to its biological effects, as it can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells.[4][6]
In contrast, this compound (8-MQ) features a methoxy (-OCH₃) group instead of a hydroxyl (-OH) group at the 8-position. This seemingly minor structural modification fundamentally alters its primary biological mechanism. The hydrogen of the hydroxyl group in 8-HQ is acidic and can be lost, allowing the oxygen to coordinate with a metal ion. The methyl group in 8-MQ is not labile, preventing it from acting as a significant metal chelator in the same manner as 8-HQ. Consequently, the biological activities of 8-MQ and its derivatives often arise from different mechanisms, such as the inhibition of specific signaling pathways.[7][8]
Caption: Figure 1: Comparison of the primary mechanism of action.
Comparative Biological Activity
The difference in metal chelation capability directly translates to distinct profiles in antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
8-hydroxyquinoline is a well-documented, potent antimicrobial agent with a broad spectrum of activity.[9][10] Its ability to sequester essential metal ions inhibits the growth of bacteria and fungi.[3] In contrast, while this compound also exhibits antimicrobial properties, the available quantitative data is less extensive, and its potency appears to be lower than that of 8-HQ.[11]
| Compound | Organism | MIC (µM) | Reference |
| 8-hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [12][13] |
| Enterococcus faecalis | 27.58 | [12] | |
| Candida albicans | 3.44 - 13.78 | [12][13] | |
| Mycobacterium tuberculosis | <5 (for some analogs) | [14] | |
| This compound | Bacillus subtilis | Strong Activity (Qualitative) | [11] |
| Salmonella spp. | Strong Activity (Qualitative) | [11] | |
| Aspergillus flavus | Strong Activity (Qualitative) | [11] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Anticancer Activity
The anticancer effects of 8-hydroxyquinoline and its derivatives are often linked to their metal-chelating and ionophoric properties, which can induce oxidative stress and apoptosis in cancer cells.[15][16] Derivatives of this compound have also demonstrated significant anticancer potential, but their mechanism appears to be independent of chelation. For example, certain derivatives inhibit key cancer-related signaling pathways like PI3K/AKT/mTOR.[7][17]
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 8-hydroxyquinoline Derivative (8-hydroxy-2-quinolinecarbaldehyde) | Hep3B (Liver) | ~43 (converted from 6.25 µg/mL) | [18] |
| 8-hydroxyquinoline Derivative (Ru(quin)₂) | T47D (Breast) | ~48.3 | [19] |
| 8-hydroxyquinoline Derivative (Ru(quin)₂) | MDA-MB-231 (Breast) | ~45.5 | [19] |
| This compound Derivative (MMNC) | HCT116 (Colorectal) | 0.33 | [7] |
| This compound Derivative (MMNC) | Caco-2 (Colorectal) | 0.51 | [7] |
| Brominated this compound Derivative (Compound 7) | C6, HeLa, HT29 | Significant Inhibition | [20] |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher cytotoxic potency.
Antioxidant Activity
The antioxidant properties of 8-hydroxyquinoline are attributed to its ability to scavenge free radicals and chelate transition metals like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).[21][22] The hydroxyl group plays a direct role in this radical-scavenging activity.[22] While this compound is reported to have antioxidant properties, quantitative studies are less common.[8] The activity of its derivatives is documented, but direct comparisons with 8-HQ are scarce.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| 8-hydroxyquinoline | Deoxyribose degradation | Potent Antioxidant | [22] |
| 8-hydroxyquinoline Derivative (5-amino-8HQ) | DPPH Radical Scavenging | 8.70 | [13] |
| α-tocopherol (Control) | DPPH Radical Scavenging | 13.47 | [13] |
| Hydroxyanthraquinoid with Methoxy Group | DPPH Radical Scavenging | ~55 (converted from 18.2 µg/mL) | [23] |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher antioxidant potency.
Experimental Protocols & Methodologies
The data presented in this guide are derived from standard in vitro assays. Below are outlines of the typical experimental protocols used to assess biological activity.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 8-HQ or 8-MQ derivatives) and incubated for a set period (typically 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve.[16]
Caption: Figure 2: Workflow for a typical MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.[24]
Signaling Pathway Inhibition: An Alternative Mechanism
As highlighted, derivatives of this compound can exert their anticancer effects through mechanisms other than metal chelation. A notable example is the inhibition of the PI3K/AKT/mTOR pathway by the 8-methoxy derivative, MMNC.[7][17] This pathway is crucial for cell survival, proliferation, and growth, and its over-activation is a common feature in many cancers.
Caption: Figure 3: Inhibition of the PI3K/AKT/mTOR pathway by an 8-MQ derivative.
Conclusion
The biological profiles of 8-hydroxyquinoline and this compound are fundamentally dictated by the functional group at the 8-position.
-
8-Hydroxyquinoline acts primarily as a potent metal chelator, a mechanism that underpins its broad-spectrum antimicrobial, anticancer, and antioxidant activities. Its derivatives are often designed to enhance this chelating ability and improve pharmacokinetic properties.[1][5]
-
This compound , lacking the critical hydroxyl group for strong chelation, exhibits biological activities through alternative mechanisms. Its derivatives have shown promise as anticancer agents by targeting specific cellular signaling pathways, such as PI3K/AKT/mTOR.[7]
For drug development professionals, 8-hydroxyquinoline serves as a privileged scaffold for developing agents that target metal homeostasis. In contrast, this compound provides a distinct scaffold for designing non-chelating quinoline-based therapeutics, such as kinase inhibitors, offering a different avenue for therapeutic intervention. Future research should focus on generating more quantitative data for this compound to enable more direct and robust comparisons of its potency.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. autechindustry.com [autechindustry.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives. | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103 [mbl.or.kr]
- 24. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Zinc Ion Detection: 8-Methoxyquinoline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of zinc ions (Zn²⁺) in biological systems are crucial for understanding their diverse roles in cellular processes and their implications in various diseases. Fluorescent probes have emerged as indispensable tools for visualizing and measuring intracellular zinc dynamics with high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of 8-Methoxyquinoline and other widely used fluorescent probes for zinc ion detection, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their specific applications.
Performance Comparison of Zinc Fluorescent Probes
The selection of a fluorescent zinc probe is dictated by several key performance indicators. The following table summarizes the quantitative data for this compound and three other popular alternatives: TSQ, Zinquin, and FluoZin-3.
| Feature | This compound Derivative[1] | TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) | Zinquin | FluoZin-3 |
| Excitation Max (λex) | ~440 nm[1] | ~334-360 nm[2][3] | ~368 nm[4] | ~494 nm[5][6] |
| Emission Max (λem) | ~505 nm[1] | ~470 nm (ternary complex), ~495 nm (Zn(TSQ)₂)[2][3][7] | ~490 nm[4] | ~516-518 nm[6] |
| Dissociation Constant (Kd) | 32 nM | 155 nM - 48 µM (ternary complex with proteins)[2][7] | 370 nM (1:1), 850 nM (2:1)[8] | ~15 nM[9] |
| Fluorescence Enhancement | 37-fold | 4-fold (Zn(TSQ)₂)[10] | Varies with cellular environment | >50-fold[11][9] |
| Quantum Yield (Φ) | Not explicitly stated for Zn²⁺ complex | < Zn(TSQ)₂ (for ternary complex)[2] | Not explicitly stated for Zn²⁺ complex | Not explicitly stated |
| Stoichiometry (Probe:Zn²⁺) | 1:1[12] | 2:1 (Zn(TSQ)₂) or 1:1 in ternary complex[2] | 1:1 and 2:1[8] | 1:1 |
| Selectivity | High selectivity for Zn²⁺ | Good selectivity over Ca²⁺ and Mg²⁺[3] | Forms fluorescent complexes with Cd²⁺, but less common in cells[13] | High selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺[11][9] |
Signaling and Detection Mechanisms
The mechanism by which a fluorescent probe detects zinc ions is fundamental to its application and data interpretation. The following diagrams illustrate the distinct signaling pathways for each of the compared probes.
Figure 1: this compound Signaling Pathway. This illustrates a simple "turn-on" mechanism where the probe's fluorescence is significantly enhanced upon direct binding to a zinc ion.
Figure 2: TSQ and Zinquin Signaling Pathway. These probes can form fluorescent ternary complexes with zinc that is already bound to proteins, or they can bind to free zinc ions to form a 2:1 complex.[2][14][15]
Figure 3: FluoZin-3 Signaling Pathway. The cell-permeant AM ester is cleaved by intracellular esterases to trap the probe inside the cell, where it exhibits a significant fluorescence increase upon chelating zinc ions.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for the use of each fluorescent probe.
This compound Derivative (General Protocol)
This protocol is a general guideline for intracellular zinc imaging using a cell-permeant this compound-based probe.
Figure 4: Experimental Workflow for this compound.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-based zinc probe
-
Anhydrous DMSO
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO.
-
Loading Solution: Dilute the stock solution in a serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Loading: Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Aspirate the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific this compound derivative (e.g., Ex: ~440 nm, Em: ~505 nm).
TSQ (N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide)
Materials:
-
TSQ
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Collagen-coated coverslips (optional, for adherent cells)
Procedure:
-
Cell Seeding: Grow cells on glass coverslips.[3]
-
Probe Solution Preparation: Prepare a 30 µM solution of TSQ in DPBS.[3] This working solution should be prepared fresh and protected from light.
-
Cell Staining: Rinse the cells three times with DPBS.[3]
-
Incubation: Incubate the cells with the TSQ solution at 37°C for 30 minutes.[3]
-
Washing: After incubation, rinse the stained cells three times with DPBS to remove the excess probe.[3]
-
Fluorescence Microscopy: Detect the fluorescence using a microscope with an excitation of ~334 nm and emission of ~495 nm.[3]
Zinquin
Materials:
-
Zinquin ethyl ester (cell-permeant)
-
PBS with calcium and magnesium or cell culture medium
Procedure:
-
Loading Solution Preparation: Prepare a working solution of 5-40 µM Zinquin ethyl ester in PBS containing calcium and magnesium or in a complete culture medium.[13]
-
Cell Loading: Incubate the cells with the Zinquin ethyl ester solution for 15-30 minutes at 37°C.[13] The optimal concentration and incubation time may vary depending on the cell type.
-
Washing: Wash the cells with PBS or culture medium to remove the extracellular dye.[13]
-
Imaging: Observe the cells under a fluorescence microscope with an excitation of ~368 nm and emission of ~490 nm.
FluoZin-3, AM
Materials:
-
FluoZin-3, AM
-
Anhydrous DMSO
-
Buffered physiological medium (e.g., HBSS)
-
Pluronic® F-127 (optional)
-
Probenecid (B1678239) (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of FluoZin-3, AM in anhydrous DMSO.[16]
-
Loading Solution Preparation: Dilute the stock solution to a final concentration of 1-5 µM in a buffered physiological medium.[16] For improved dispersion, an equal volume of 20% (w/v) Pluronic® F-127 in DMSO can be mixed with the stock solution before dilution.[16] To reduce leakage of the de-esterified probe, 1-2.5 mM probenecid can be added to the medium.[16]
-
Cell Incubation: Incubate the cells with the FluoZin-3, AM solution for 15-60 minutes at 20-37°C.[16]
-
Washing and De-esterification: Wash the cells with an indicator-free medium (containing probenecid if used) and incubate for a further 30 minutes to allow for complete de-esterification of the intracellular FluoZin-3, AM.[17]
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~494 nm and emission at ~516 nm.[11]
Conclusion
The choice of a fluorescent probe for zinc ion detection is a critical decision that depends on the specific experimental requirements.
-
This compound derivatives offer a good balance of sensitivity and a straightforward "turn-on" mechanism, making them suitable for a variety of applications, including two-photon microscopy.[1]
-
TSQ and Zinquin are valuable for their ability to interact with protein-bound zinc, providing insights into the dynamics of different zinc pools within the cell.[2][14][15] However, their complex binding behavior requires careful interpretation of the fluorescence signals.
-
FluoZin-3 stands out for its high affinity and selectivity for zinc, coupled with a large fluorescence enhancement, making it an excellent choice for quantifying low concentrations of intracellular free zinc with minimal interference from other ions.[11][9]
Researchers should carefully consider the performance characteristics, signaling mechanisms, and experimental protocols outlined in this guide to select the most appropriate fluorescent probe for their investigations into the multifaceted roles of zinc in biological systems.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FluoZin™-3, AM, cell permeant - FAQs [thermofisher.com]
- 5. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]
- 12. Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zinc Chemical Biology: The Pursuit of the Intracellular Targets of Zinquin [minds.wisconsin.edu]
- 15. scispace.com [scispace.com]
- 16. abpbio.com [abpbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
8-Methoxyquinoline as a Selective Metal Chelator: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 8-Methoxyquinoline as a selective metal chelator. Due to the limited availability of direct quantitative data for this compound's metal ion affinity, this document leverages data from its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), a well-characterized chelator, to provide a baseline for evaluation. We also compare its potential performance against the widely used synthetic chelator, Ethylenediaminetetraacetic acid (EDTA). This guide details the necessary experimental protocols to determine the stability constants and selectivity of this compound, enabling researchers to generate the required validation data.
Quantitative Comparison of Metal Chelator Performance
The efficacy of a metal chelator is quantified by its stability constants (log K), which measure the strength of the bond between the chelator and a metal ion. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for 8-hydroxyquinoline and EDTA with various divalent metal ions. While this compound is a close structural analog of 8-hydroxyquinoline, the substitution of the hydroxyl group with a methoxy (B1213986) group is expected to alter its chelating properties, likely resulting in lower stability constants due to the weaker coordinating ability of the methoxy group compared to the deprotonated hydroxyl group.[1]
Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline [2][3]
| Metal Ion | log K₁ | log K₂ |
| Cu²⁺ | 12.2 | 11.2 |
| Ni²⁺ | 9.8 | 8.6 |
| Co²⁺ | 9.4 | 8.2 |
| Zn²⁺ | 9.9 | 8.9 |
| Fe²⁺ | 8.0 | 7.0 |
| Mn²⁺ | 7.4 | 5.9 |
Note: Data presented is for the parent compound 8-hydroxyquinoline and serves as a proxy for qualitative comparison. Experimental determination of these values for this compound is required for a precise quantitative assessment.
Table 2: Stability Constants (log K) of Metal Complexes with EDTA
| Metal Ion | log K |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Co²⁺ | 16.3 |
| Zn²⁺ | 16.5 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Fe³⁺ | 25.1 |
Note: EDTA is a hexadentate ligand and typically forms 1:1 complexes with metal ions.
Experimental Protocols for Validation
To validate this compound as a selective metal chelator, its stability constants with a range of metal ions must be determined experimentally. The following are standard protocols for this purpose.
Potentiometric Titration
This method is highly accurate for determining stability constants and involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., Cu(NO₃)₂, NiCl₂), this compound, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations in a suitable solvent system, often a water-organic solvent mixture (e.g., dioxane-water) to ensure solubility. An inert electrolyte (e.g., KNO₃) is added to maintain constant ionic strength.
-
Titration Series: Perform three sets of titrations at a constant temperature:
-
Acid Titration: Titrate the strong acid with the standard base.
-
Ligand Titration: Titrate a mixture of the strong acid and this compound with the standard base.
-
Metal-Ligand Titration: Titrate a mixture of the strong acid, this compound, and the metal salt with the standard base.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each titration.
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) of this compound.
-
Using the data from all three titrations, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).
-
The stability constants (K₁, K₂, etc.) are determined by analyzing the formation function (n̄ vs. -log[L]) using computational software.
-
Spectrophotometric Titration
This method is used when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt and this compound of known concentrations in a suitable buffered solvent.
-
Spectral Measurements:
-
Wavelength Scan: Record the UV-Vis absorption spectrum of the ligand solution and a mixture of the ligand and metal ion solution to identify the wavelength of maximum absorbance change upon complexation.
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the mole fraction of the ligand and metal is varied while keeping the total molar concentration constant. Measure the absorbance of each solution at the predetermined wavelength. A plot of absorbance versus the mole fraction will show a maximum at the stoichiometric ratio of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound. Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Data Analysis: The stability constant can be calculated from the data obtained in the mole-ratio or Job's plot experiments using appropriate mathematical treatments of the absorbance data.
Visualizing Chelation and Experimental Workflow
The following diagrams illustrate the conceptual and practical aspects of validating a metal chelator.
Caption: Chelation process of a divalent metal ion with this compound.
Caption: Experimental workflow for validating a novel metal chelator.
Conclusion
While this compound's structural similarity to 8-hydroxyquinoline suggests potential metal chelating activity, a comprehensive validation requires the experimental determination of its stability constants with a variety of metal ions. The protocols outlined in this guide provide a robust methodology for researchers to generate this crucial data. Such information is essential for objectively assessing its selectivity and performance against established chelators like 8-hydroxyquinoline and EDTA, and for determining its potential utility in research and drug development.
References
comparative study of the anticancer activity of different 8-Methoxyquinoline derivatives.
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of heterocyclic scaffolds explored, quinoline (B57606) derivatives have emerged as a promising class of compounds. This guide provides a comparative study of the anticancer activity of different 8-methoxyquinoline derivatives, offering a synthesis of available experimental data, detailed methodologies, and insights into their mechanisms of action.
Comparative Anticancer Activity of this compound Derivatives
The cytotoxic potential of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. It is important to note that direct side-by-side comparisons in a single study are limited, and the data presented is a collation from various sources.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-6,8-dimethoxyquinoline | A549 (Lung Carcinoma) | 2-50 µg/ml | [1] |
| HeLa (Cervical Cancer) | 2-50 µg/ml | [1] | |
| HT29 (Colorectal Adenocarcinoma) | 2-50 µg/ml | [1] | |
| Hep3B (Hepatocellular Carcinoma) | 2-50 µg/ml | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 2-50 µg/ml | [1] | |
| N-nitrated 6,8-dimethoxyquinoline | A549 (Lung Carcinoma) | 2-50 µg/ml | [1] |
| HeLa (Cervical Cancer) | 2-50 µg/ml | [1] | |
| HT29 (Colorectal Adenocarcinoma) | 2-50 µg/ml | [1] | |
| Hep3B (Hepatocellular Carcinoma) | 2-50 µg/ml | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 2-50 µg/ml | [1] | |
| 8-Methoxyquinoxalin-5-ol (Projected) | HCT116 (Colorectal Carcinoma) | 5-15 | [2] |
Deciphering the Mechanism: Signaling Pathways in Focus
Quinoline derivatives exert their anticancer effects through various mechanisms, often by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers.[4][5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the anticancer activity of this compound derivatives relies on robust and reproducible experimental protocols. The following outlines the methodology for the widely used MTT assay for determining cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5%.[6]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[6]
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]
-
Incubate the plates for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
cross-reactivity of 8-Methoxyquinoline-based assays with other metal ions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 8-Methoxyquinoline-based fluorescent assays, with a focus on their cross-reactivity with other metal ions. The information presented is supported by experimental data to aid in the selection and application of these sensors for specific research needs.
Data Presentation: Quantitative Analysis of Cross-Reactivity
The selectivity of a fluorescent sensor is paramount for its reliable application. The following table summarizes the quantitative data on the cross-reactivity of a Green Fluorescent Protein (GFP)-inspired this compound-based sensor. This sensor was specifically designed for the detection of Zinc ions (Zn²⁺) and exhibits a significant fluorescence enhancement upon binding. The data presented below illustrates its performance in the presence of various other biologically relevant metal ions.
| Metal Ion | Concentration | Fluorescence Enhancement Factor | Cross-Reactivity Profile |
| Zn²⁺ | 1 equivalent | 37-fold | High |
| Na⁺ | Excess | No significant change | Negligible |
| K⁺ | Excess | No significant change | Negligible |
| Mg²⁺ | Excess | No significant change | Negligible |
| Ca²⁺ | Excess | No significant change | Negligible |
| Mn²⁺ | Excess | No significant change | Negligible |
| Fe²⁺ | Excess | No significant change | Negligible |
| Co²⁺ | Excess | No significant change | Negligible |
| Ni²⁺ | Excess | No significant change | Negligible |
| Cu²⁺ | Excess | No significant change | Negligible |
Data is based on the performance of a GFP-inspired this compound-derived fluorescent sensor. "No significant change" indicates that the fluorescence intensity in the presence of the interfering ion was comparable to the baseline fluorescence of the sensor alone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound-based sensor's cross-reactivity.
Synthesis of the this compound-Based Sensor
A common synthetic route involves the coupling of an this compound moiety with a recognition unit designed to selectively bind the target metal ion. For the GFP-inspired sensor, this involves a multi-step organic synthesis to create a hybrid molecule that combines the fluorescent properties of the GFP chromophore with the metal-chelating ability of the this compound scaffold.
General Procedure for Fluorescence Spectroscopy
-
Preparation of Stock Solutions:
-
A stock solution of the this compound-based sensor is prepared in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer) at a concentration of 1 mM.
-
Stock solutions of various metal perchlorates or chlorides (e.g., Zn(ClO₄)₂, NaCl, KCl, MgCl₂, CaCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂) are prepared in deionized water at a concentration of 10 mM.
-
-
Fluorescence Titration:
-
The sensor stock solution is diluted in a quartz cuvette with the appropriate buffer (e.g., HEPES buffer, pH 7.4) to a final concentration of 10 µM.
-
The fluorescence emission spectrum of the free sensor is recorded using a spectrofluorometer with an excitation wavelength appropriate for the specific sensor (e.g., 440 nm).
-
Aliquots of the target metal ion stock solution (e.g., Zn²⁺) are incrementally added to the cuvette, and the fluorescence spectrum is recorded after each addition until saturation is reached.
-
-
Selectivity and Interference Studies:
-
To a 10 µM solution of the sensor in the buffer, a saturating concentration of the target metal ion (e.g., 1 equivalent of Zn²⁺) is added.
-
Subsequently, an excess (e.g., 10 equivalents) of each interfering metal ion is added to the solution.
-
The fluorescence emission spectrum is recorded after the addition of each potentially interfering metal ion. The change in fluorescence intensity is monitored to assess the degree of interference.
-
Mandatory Visualizations
Signaling Pathway of the this compound-Based Sensor
The "turn-on" fluorescence mechanism of many this compound-based sensors upon binding to a target metal ion like Zn²⁺ is often attributed to the inhibition of a non-radiative decay process, such as Photoinduced Electron Transfer (PeT).
Caption: Signaling pathway of a "turn-on" this compound sensor.
Experimental Workflow for Cross-Reactivity Assessment
The systematic evaluation of a sensor's selectivity involves a series of well-defined experimental steps.
Caption: Experimental workflow for assessing sensor cross-reactivity.
8-Methoxyquinoline Derivatives: A New Frontier in the Battle Against Drug-Resistant Bacteria
A comparative analysis of the efficacy of novel 8-Methoxyquinoline derivatives against clinically significant drug-resistant bacterial strains.
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, this compound derivatives have emerged as a potent class of compounds with significant activity against a spectrum of multidrug-resistant bacteria. This guide provides a comprehensive evaluation of their efficacy, offering a comparative analysis against standard-of-care antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Antimicrobial Activity
The in vitro efficacy of this compound derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative this compound and 8-Hydroxyquinoline (B1678124) derivatives against key drug-resistant pathogens, alongside commonly used antibiotics for comparison. It is important to note that MIC values can vary based on the specific derivative, bacterial strain, and testing methodology.
Table 1: Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Drug | Derivative Class | MIC (µg/mL) | Reference |
| 8-Methoxy-4-methyl-quinoline derivative (Compound 16) | Thiazolidinone | 3.125 | [1] |
| 8-Hydroxyquinoline derivative (PH176) | - | 16 (MIC₅₀), 32 (MIC₉₀) | [2] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Dihalogenated 8-Hydroxyquinoline | 1.1 µM | [3] |
| Vancomycin (B549263) | Glycopeptide | 1 - 2 (Typical) | [4][5][6] |
| Linezolid | Oxazolidinone | 2 (MIC₉₀) | [7][8] |
Table 2: Activity Against Vancomycin-Resistant Enterococci (VRE)
| Compound/Drug | Derivative Class | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | - | ~27.58 µM | [9] |
| Linezolid | Oxazolidinone | 1.5 (MIC₅₀), 2 (MIC₉₀) | [7] |
| Daptomycin | Cyclic Lipopeptide | Variable | [10][11] |
Table 3: Activity Against Gram-Negative Bacteria
| Compound/Drug | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| 7-Methoxyquinoline derivative (Compound 3l) | Sulfonamide conjugate | E. coli | 7.81 | [12] |
| 8-Methoxy-4-methyl-quinoline derivative (Compound 16) | Thiazolidinone | E. coli | 6.25 | [1] |
| 8-Methoxy-4-methyl-quinoline derivative (Compound 10) | Azetidinone | K. pneumoniae | 0.781 | [1] |
| Colistin | Polymyxin | P. aeruginosa | 4 - 128 | [13][14][15][16][17] |
Mechanism of Action: Disrupting Bacterial Homeostasis
The primary antibacterial mechanism of 8-hydroxyquinoline derivatives, and by extension this compound derivatives, is their ability to act as potent metal chelators.[18][19] By binding to essential divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), these compounds disrupt crucial cellular processes within bacteria.[20][21][22] This disruption of metal homeostasis can lead to a cascade of downstream effects, including the inhibition of key metabolic enzymes and the generation of reactive oxygen species (ROS), ultimately resulting in bacterial cell death.[18]
Experimental Protocols
Accurate and reproducible experimental design is paramount in antimicrobial research. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A two-fold serial dilution series is then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh bacterial culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (bacteria and broth, no compound) and a sterility control (broth only), are also included. The plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth (i.e., the absence of turbidity).
Time-Kill Kinetic Assay
This assay is performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Preparation of Cultures: A standardized bacterial inoculum is added to flasks containing broth with and without the this compound derivative at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control flask without the compound is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.
-
Enumeration of Viable Bacteria: Each aliquot is serially diluted, and a known volume of each dilution is plated onto an appropriate agar medium.
-
Data Analysis: After incubation, the number of colony-forming units (CFU) per milliliter is determined for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
Conclusion and Future Perspectives
The available data strongly suggest that this compound derivatives are a promising class of antimicrobial agents with significant activity against a variety of drug-resistant bacteria. Their unique metal-chelating mechanism of action presents a potential avenue to combat the growing challenge of antimicrobial resistance.[18] Further research should focus on in vivo efficacy, toxicity profiles, and the development of novel derivatives with enhanced activity and safety. The potential for combination therapies with existing antibiotics also warrants exploration to identify synergistic effects and further mitigate the development of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alternative agents to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjima.org [mjima.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Systematic Review and Meta-Analysis of Linezolid versus Daptomycin for Treatment of Vancomycin-Resistant Enterococcal Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes | MDPI [mdpi.com]
- 13. Combined With Mefloquine, Resurrect Colistin Active in Colistin-Resistant Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative phenotypic and proteomic analysis of colistin-exposed Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitroxoline Shows Synergy with Colistin Potentiating its Bactericidal Efficacy in Opportunist Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00175C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Methoxyquinoline Analogs
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a methoxy (B1213986) group at the 8th position (8-methoxyquinoline) significantly influences the molecule's electronic and steric properties, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships in anticancer, antimicrobial, and antimalarial applications, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core.[2] Modifications can drastically alter the compound's potency, selectivity, and pharmacokinetic profile.
Anticancer Activity:
The anticancer potential of quinoline derivatives is often linked to their ability to induce apoptosis, inhibit cell migration, or act as angiogenesis inhibitors.[1] For this compound and its closely related 8-hydroxyquinoline (B1678124) analogs, several key SAR trends have been observed:
-
Substitution at C2 and C4: The introduction of various groups at these positions on the pyridine half of the quinoline ring significantly impacts cytotoxicity. For instance, replacing a hydroxyl group at C8 with alkoxy groups can increase cytotoxicity against certain cancer cell lines like K562.[3] Furthermore, a methyl group at the C2' position of a hybrid 8-hydroxyquinoline-1,4-naphthoquinone molecule showed the highest cytotoxicity against several tested cancer cell lines.[4]
-
Substitution at C5 and C7: The benzene portion of the scaffold is also a critical area for modification. Electron-withdrawing groups at the C5 position, such as chloro or nitro groups, have been shown to enhance anticancer activity.[5] For example, a compound with two bromo groups at the 5th and 7th positions of a quinoline moiety emerged as the most potent in a series of antimicrobial agents, suggesting that bulky, electron-withdrawing groups can enhance bioactivity.[6]
-
Hybrid Molecules: Linking the this compound scaffold with other pharmacophores can lead to compounds with enhanced potency. This strategy aims to create drug candidates with dual modes of action to overcome toxicity and drug resistance.[7]
Antimicrobial Activity:
This compound and its analogs have demonstrated significant potential as antibacterial and antifungal agents. The mechanism is often related to their ability to chelate metal ions, which are essential for microbial enzyme function.[8]
-
Parent Compound: this compound itself has shown strong antifungal activity against Aspergillus flavus and Aspergillus niger, and potent antibacterial activity against Bacillus subtilis and Salmonella typhi.[9]
-
Effect of Nitro Group: The introduction of a nitro group at the C5 position (5-Nitro-8-methoxyquinoline) was found to decrease the antimicrobial potency compared to the parent this compound.[9]
-
Comparison with 8-Hydroxyquinoline (8-HQ): 8-HQ is a well-known antimicrobial agent. Its activity is often attributed to its metal chelating properties.[10][11] The methoxy analog, while active, may exhibit different chelating properties and consequently, a different activity spectrum. The potent activity of 8-HQ against resistant pathogens like Staphylococcus aureus highlights the importance of the group at the 8th position.[10]
Antimalarial Activity:
The 8-amino-6-methoxyquinoline (B117001) scaffold is a core component of established antimalarial drugs like primaquine (B1584692) and tafenoquine.[12] SAR studies in this area focus on modifications of the side chain attached to the amino group.
-
Linker and Side Chain Modification: In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the linker between the quinoline and tetrazole moieties, as well as the lipophilicity of the side chains, strongly influenced antiplasmodial activity.[12]
-
Lipophilicity: Generally, an increase in the lipophilicity of the side chain led to improved activity against Plasmodium falciparum. For example, compounds with highly lipophilic and voluminous side chains, such as 2,4-dichlorophenyl and 3,4-dichlorophenyl, were among the most active and selective in a tested series.[12]
Comparative Data of this compound Analogs
Table 1: Anticancer Activity of Quinoline Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | ~3.9 (6.25 µg/mL) | Hydroxyl at C8, Aldehyde at C2 | [3] |
| 8-Benzyloxy-2-methylquinoline | K562 | 25 µg/mL | Benzyloxy at C8, Methyl at C2 | [3] |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6) | A549 (Lung) | 1.83 ± 0.11 | Methyl group at C2' of quinoline | [4] |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 5) | A549 (Lung) | 3.33 ± 0.20 | Hydrogen at C2' of quinoline | [4] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound | Organism | Activity | Key Structural Features | Reference |
| This compound | Aspergillus flavus | Strong Antifungal | Methoxy at C8 | [9] |
| This compound | Bacillus subtilis | Strong Antibacterial | Methoxy at C8 | [9] |
| 5-Nitro-8-Methoxyquinoline | Aspergillus flavus | Less Active than parent | Methoxy at C8, Nitro at C5 | [9] |
| 5-Nitro-8-Methoxyquinoline | Bacillus subtilis | Less Active than parent | Methoxy at C8, Nitro at C5 | [9] |
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | MIC: 27.58 µM | Hydroxyl at C8 | [10] |
Table 3: Antimalarial Activity of 8-Amino-6-Methoxyquinoline Analogs
| Compound | P. falciparum NF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) | Key Structural Features | Reference |
| 17 | 0.324 | 104.1 | 321.3 | Methyl linker, 2,4-dichlorophenyl side chain | [12] |
| 18 | 0.390 | 124.1 | 318.3 | Methyl linker, 3,4-dichlorophenyl side chain | [12] |
| 21 | 1.26 | 54.73 | 43.4 | Methyl linker, 1-naphthyl side chain | [12] |
| 14 | 5.12 | >280 | >54.7 | Methyl linker, phenyl side chain | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key assays.
1. MTT Cytotoxicity Assay (Anticancer)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]
2. Broth Microdilution Assay (Antimicrobial)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3. Luminescence-Based Kinase Assay
This assay is used to assess the kinase inhibitory potential of compounds.
-
Reaction Setup: The kinase enzyme, its specific substrate, and ATP are mixed in a kinase buffer.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature for a defined period (e.g., 60 minutes at 30°C).
-
Detection: A reagent that detects the amount of ADP produced (which correlates with kinase activity) is added. The luminescence signal is measured, which is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[2]
Visualizations
General SAR Workflow
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Quantitative Structure-Activity Relationship (QSAR) Analysis of 8-Methoxy Quinoline Derivatives: A Comparative Guide
The exploration of 8-methoxy quinoline (B57606) derivatives has garnered significant interest in medicinal chemistry due to their potential as potent therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies are crucial in this field, providing a quantitative correlation between the physicochemical properties of these compounds and their biological activities.[1] This guide offers a comparative analysis of QSAR studies on 8-methoxy quinoline derivatives, presenting key data, experimental protocols, and a visual representation of the QSAR workflow for researchers, scientists, and drug development professionals.
Comparative QSAR Models for Antitubercular Activity
Several QSAR studies have focused on the antitubercular activity of 8-methoxy quinoline derivatives against Mycobacterium tuberculosis H37Rv (MTB). A comparative analysis of different QSAR models reveals the critical molecular descriptors influencing their inhibitory activity.
A notable 2D-QSAR study on a series of 8-methoxy quinoline carboxylic acid derivatives as H37RV (MTB) inhibitors resulted in the development of multiple linear regression models.[2] The statistical significance of these models was evaluated based on parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²).[2]
Table 1: Comparison of Statistical Parameters for Different QSAR Models
| Model | r² | q² | pred_r² | F-test | Descriptors |
| Model 1 | 0.76 | 0.62 | 0.59 | 99.9% | SssOcount |
| Model 2 | - | - | - | - | - |
Data synthesized from a 2D-QSAR analysis of 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors.[2]
The descriptor "SssOcount," a physicochemical parameter, was identified as a common and significant descriptor in multiple models, indicating its importance in the antitubercular activity of these compounds.[2] The study emphasized that a good correlation between experimental and predicted biological activity for the compounds in the test set highlights the reliability of the constructed QSAR model.[2]
Another QSAR analysis on 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors also highlighted the importance of structural, thermodynamic, and electrotopological parameters in explaining the inhibitory activities.[3] This study also utilized multiple linear regression to establish correlations between biological activity and calculated molecular physicochemical descriptors.[3]
Experimental Protocols
The development of a robust QSAR model is contingent on high-quality experimental data. The following sections detail the typical methodologies employed in the synthesis, biological evaluation, and computational analysis of 8-methoxy quinoline derivatives.
Synthesis of 8-Methoxy Quinoline Derivatives:
The synthesis of 8-methoxy quinoline carboxylic acids, a common scaffold for antitubercular agents, has been reported.[4] A general synthetic route involves the reaction of 1,2,3,4-tetrafluoro benzene (B151609) to produce 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids.[4]
In Vitro Antimycobacterial Activity Evaluation:
The in vitro antimycobacterial activities of the synthesized compounds are typically evaluated against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant M. tuberculosis (MDR-TB), and Mycobacterium smegmatis.[4] The biological activity is often reported as the Minimum Inhibitory Concentration (MIC) value, which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[2] For QSAR analysis, these MIC values (in µM) are converted to a logarithmic scale (-logMIC) to be used as the dependent variable.[2]
QSAR Model Development:
The process of developing a QSAR model involves several key steps:
-
Descriptor Calculation: A wide range of 2D and 3D descriptors are calculated for the optimized molecular structures. These descriptors can be categorized as structural, topological, electrotopological, and thermodynamic.[2]
-
Data Set Preparation: The data set of compounds with their biological activities is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.
-
Variable Selection: To avoid overfitting and to select the most relevant descriptors, variable selection methods like stepwise forward-backward multiple linear regression are employed.[2][3]
-
Model Generation and Validation: Multiple linear regression is commonly used to generate the QSAR model.[2][3] The statistical quality and predictive power of the model are assessed using parameters like r², q² (obtained through leave-one-out cross-validation), and pred_r².[2]
Visualizing the QSAR Workflow
The following diagram illustrates the typical workflow of a QSAR analysis, from the initial selection of chemical structures to the final model validation and its application in designing new compounds.
Caption: A flowchart illustrating the key stages of a quantitative structure-activity relationship (QSAR) analysis.
References
Navigating the Photon Gauntlet: A Comparative Guide to the Photostability of 8-Methoxyquinoline and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical step in ensuring the reliability and reproducibility of fluorescence-based assays. Among the key performance indicators of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—is paramount for applications demanding prolonged or high-intensity illumination, such as live-cell imaging and high-throughput screening. This guide provides a comparative analysis of the photostability of 8-Methoxyquinoline alongside other widely used fluorophores, supported by experimental data and detailed methodologies.
While direct quantitative photostability data for this compound, such as photobleaching quantum yield and half-life, is not extensively available in public literature, we can infer its general characteristics based on the known properties of quinoline-based fluorescent probes. Quinoline derivatives are a versatile class of fluorophores known for their environmental sensitivity, making them valuable as sensors. Some have been reported to possess good photostability. A recent study on a GFP-inspired fluorescent sensor featuring an this compound moiety reported quantum yield data, which can be an indicator of its potential stability.[1] This guide will provide a qualitative assessment of this compound's expected photostability in the context of quantitative data for well-characterized fluorophores like Fluorescein, Rhodamine B, and Alexa Fluor 488.
Quantitative Photostability Comparison
The following table summarizes key photophysical parameters for a selection of common fluorophores. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t1/2) are indicative of higher photostability.
| Fluorophore | Fluorescence Quantum Yield (Φf) | Photobleaching Half-life (t1/2) | Photobleaching Quantum Yield (Φb) |
| This compound derivative | 0.00034 (free), 0.00688 (in complex with Zn2+)[1] | Data not available | Data not available |
| Fluorescein | 0.92 | ~1-10 s | 3-7 x 10⁻⁵ |
| Rhodamine B | 0.49 - 0.70 | ~10-100 s | 2-4 x 10⁻⁶ |
| Rhodamine 6G | 0.95 | >100 s | ~1 x 10⁻⁶ |
| Coumarin 1 | 0.73 | Data not available | Data not available |
| Alexa Fluor 488 | 0.92 | >200 s | ~1 x 10⁻⁶ |
Note: Photostability parameters are highly dependent on experimental conditions, including illumination intensity, solvent, oxygen concentration, and the molecular environment. The values presented are for comparative purposes and were compiled from various sources.
Experimental Protocols
A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making informed decisions. The following protocol outlines a general procedure for a photobleaching experiment.
Measurement of Photobleaching Half-Life
Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.
Materials:
-
Fluorophores of interest (e.g., this compound, Fluorescein, etc.)
-
Appropriate solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and appropriate filter sets
-
Sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the fluorophores in the chosen solvent. The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation or inner filter effects.
-
Microscope Setup:
-
Mount a small volume of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Select the appropriate excitation wavelength and filter set for the fluorophore being tested.
-
Set the illumination intensity to a constant and reproducible level. It is critical to keep the illumination intensity the same across all experiments for a valid comparison.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen based on the expected rate of photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow Diagram
Caption: Workflow for determining and comparing fluorophore photostability.
References
Comparative Guide to Analytical Methods for 8-Methoxyquinoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 8-Methoxyquinoline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a comparative overview of these methods, supported by representative experimental data and detailed protocols to aid in the selection and validation of a suitable method for your specific application.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics for the quantification of this compound and its derivatives using HPLC-UV, GC-MS, and UV-Vis Spectroscopy. The data presented is a synthesis of information from studies on closely related quinoline (B57606) derivatives and should be considered as a general guideline. Method validation must be performed for this compound to establish specific performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 50 µg/mL | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.2 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2 µg/mL | 0.05 - 0.5 µg/mL | 1 - 5 µg/mL |
| Selectivity | High (with appropriate column and mobile phase) | Very High (mass analyzer provides specificity) | Moderate (prone to interference from other UV-absorbing compounds) |
| Sample Throughput | Moderate | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the quantitative analysis of an this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 245 nm is a reasonable starting point).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[1]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound using HPLC.
Caption: Comparison of performance characteristics for analytical methods.
References
comparative analysis of the synthesis efficiency of different 8-Methoxyquinoline production methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of 8-methoxyquinoline, a key building block in various pharmacologically active compounds, is of paramount importance. This guide provides a comparative analysis of the primary methods for its production, supported by experimental data and detailed protocols to inform methodological selection.
The synthesis of this compound can be broadly approached through two main strategies: the direct formation of the quinoline (B57606) ring system with the methoxy (B1213986) group already in place, or the post-modification of a pre-formed quinoline precursor. The most common methods include the direct O-methylation of 8-hydroxyquinoline (B1678124) and classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs syntheses, which can be adapted for this specific scaffold.
Comparison of Synthesis Efficiency
The selection of a synthetic route is often a trade-off between yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for different methods of producing this compound and its essential precursor, 8-hydroxyquinoline.
| Method | Starting Material(s) | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts |
| O-Methylation | 8-Hydroxyquinoline, Methylating Agent (e.g., Methyl Iodide) | This compound | 71[1] | 24 hours | Reflux | K₂CO₃, Acetone |
| Skraup Synthesis | o-Aminophenol, Glycerol | 8-Hydroxyquinoline | up to 96[2] | 3-4 hours | 130-140 | H₂SO₄, o-Nitrophenol, CuSO₄, CaO |
| Doebner-von Miller | Aniline (B41778), α,β-Unsaturated Carbonyl | Quinolines | Varies | Varies | Varies | Acid Catalyst (Brønsted or Lewis) |
| Combes Synthesis | Arylamine, β-Diketone | Substituted Quinolines | Varies | Varies | Varies | Acid Catalyst (e.g., H₂SO₄, PPA) |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonic Ester | 4-Hydroxyquinolines | Varies | Varies | High Temp. | Heat, followed by saponification and decarboxylation |
Experimental Protocols
O-Methylation of 8-Hydroxyquinoline
This is the most direct and widely reported method for the synthesis of this compound.
Procedure:
-
Dissolve 8-hydroxyquinoline in a suitable solvent such as acetone.
-
Add a base, commonly potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Introduce a methylating agent, such as methyl iodide (CH₃I).
-
Reflux the reaction mixture for approximately 24 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by chromatography, to yield pure this compound.
Skraup Synthesis of 8-Hydroxyquinoline (Precursor to this compound)
The Skraup reaction is a classic method for synthesizing quinolines. To produce this compound via this route, 8-hydroxyquinoline is first synthesized and then methylated as described above.
Procedure for 8-Hydroxyquinoline:
-
Combine o-aminophenol, glycerol, and an oxidizing agent (e.g., o-nitrophenol) in a reaction vessel.
-
Slowly add concentrated sulfuric acid while stirring and cooling to control the exothermic reaction.
-
The mixture is heated to approximately 130-140°C for several hours. The use of catalysts like anhydrous cupric sulfate (B86663) and calcium oxide can improve the reaction rate and yield by absorbing water.[2]
-
After the reaction is complete, the mixture is cooled and poured into water.
-
The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 8-hydroxyquinoline.
-
The product is then purified by steam distillation or recrystallization. A patent for this method reports yields of up to 96%.[2]
Doebner-von Miller, Combes, and Gould-Jacobs Reactions
These named reactions are versatile methods for quinoline synthesis but are less commonly reported specifically for this compound. They would typically involve using o-anisidine (B45086) as the starting aniline derivative.
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (o-anisidine) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4][5]
-
Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an arylamine (o-anisidine) with a β-diketone to form a substituted quinoline.[6][7]
-
Gould-Jacobs Reaction: This synthesis begins with the condensation of an aniline (o-anisidine) with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. ablelab.eu [ablelab.eu]
Safety Operating Guide
Navigating the Disposal of 8-Methoxyquinoline: A Procedural Guide
The proper disposal of 8-Methoxyquinoline, a versatile compound utilized in pharmaceuticals, analytical chemistry, and materials science, requires careful consideration of its potential hazards and adherence to regulatory guidelines.[1][2] While some safety data sheets may not classify it as hazardous under OSHA's Hazard Communication Standard, other sources indicate potential toxicity, including being harmful if swallowed or in contact with skin, and causing skin and eye irritation.[3][4] Therefore, a cautious approach, treating the substance as hazardous chemical waste, is imperative to ensure personnel safety and environmental protection.
Waste Characterization and Regulatory Compliance
All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous.[3] All waste chemicals, including spilled materials and contaminated absorbents, should be treated as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[6] Disposal of chemicals into the regular trash or sanitary sewer system is generally prohibited without explicit written permission from EHS.[5][7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, ensuring compliance with standard laboratory safety practices.
Waste Identification and Segregation
-
Solid Waste: This includes pure this compound powder, contaminated gloves, absorbent paper, and other lab supplies.[8]
-
Liquid Waste: This includes solutions containing this compound.
-
Empty Containers: Original containers that held this compound.
Segregate these waste streams into compatible containers. Never mix unknown chemicals or different waste streams without consulting your EHS office.[9]
Container Management
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Selection: Use containers that are in good condition, free from leaks, and compatible with this compound.[9] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5] The container must have a leak-proof, screw-on cap.[8]
-
Secondary Containment: Always place waste containers in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]
Labeling Hazardous Waste
Accurate and detailed labeling is a critical compliance requirement.
-
Hazardous Waste Tag: As soon as a container is designated for waste, it must be labeled with an EHS-approved hazardous waste tag.[5][6]
-
Required Information: The tag must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name, "this compound," and its concentration and quantity. For mixtures, list every chemical component.[5] Abbreviations or chemical formulas are not permitted.[5]
-
The date when waste was first added to the container.[5]
-
The physical state of the waste (solid or liquid).
-
The associated hazards (e.g., toxic, irritant).[5]
-
The generator's name, contact information, and location (building and room number).[5]
-
Waste Accumulation and Storage
Designate a specific, well-ventilated area within the laboratory for hazardous waste storage.[8]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste at any one time. Once this limit is reached, it must be collected within three days.[6][8] All hazardous waste must be collected within 90 days from the date waste is first put into the container.[8]
-
Safe Storage Practices:
Disposal Procedures for Specific Waste Types
-
Solid this compound and Contaminated Lab Trash:
-
Collect in a designated, compatible container with a secure lid.
-
For chemically contaminated lab trash like gloves and wipes, double-bag the waste in clear plastic bags to allow for visual inspection.[8]
-
Label the container or bag as "Hazardous Waste" with all required details.
-
-
Liquid Waste Containing this compound:
-
Collect in a leak-proof, screw-cap container.
-
Ensure the container is properly labeled with all constituents and their concentrations.
-
Store in secondary containment.
-
-
Empty this compound Containers:
-
A container that held a hazardous chemical must be triple-rinsed with an appropriate solvent capable of removing the residue.[6][9]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6][9]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[6][9]
-
Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or nearing its 90-day accumulation limit, contact your institution's EHS office to schedule a waste pickup.[5][8]
-
Documentation: Complete any required waste information forms provided by your EHS office.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Methoxyquinoline
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of 8-Methoxyquinoline, focusing on procedural, step-by-step guidance to address your operational questions directly.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[1][2] Face shields offer additional protection against splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a suitable option. Contaminated work clothing should not be allowed out of the workplace.[2][5] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] A lab coat is standard. For tasks with a higher risk of splashes, a chemical-resistant suit or coveralls may be necessary. |
| Respiratory Protection | Respirator | Use only under a chemical fume hood.[6] If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For major spills, a self-contained breathing apparatus (SCBA) may be required.[3] |
Operational Plan: From Preparation to Post-Handling
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Pre-Handling Checklist and Area Preparation:
-
Consult Safety Data Sheet (SDS): Always review the SDS for this compound before use to understand its potential hazards.
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[2][4]
-
Assemble Materials: Have all necessary experimental equipment and spill cleanup materials readily available.[7]
2. Step-by-Step Handling Protocol:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Perform all weighing and transfers of solid this compound within a fume hood to prevent the inhalation of dust.[7] Use appropriate tools, such as a spatula, to handle the solid and avoid creating dust.[7] When preparing a solution, add the solid to the solvent slowly to prevent splashing.[7]
-
During the Reaction: Keep reaction vessels closed or under a condenser to prevent the release of vapors.[7] Continuously monitor the reaction for any unexpected changes.[7]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[2] Decontaminate all work surfaces and equipment after use.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[2] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8] Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, get medical advice/attention.[2] Wash contaminated clothing before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |
| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor/physician immediately.[2][5] |
Emergency and Disposal Plans
Spill and Emergency Procedures
A prompt and well-rehearsed spill response is essential.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[7]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[9]
-
Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[1][6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[7]
-
-
Large Spills:
Caption: Workflow for handling an this compound spill.
Disposal Plan
All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.[7]
-
Waste Collection: Collect all contaminated materials in sealed, properly labeled containers.
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[2][5] Do not release into the environment.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. pppmag.com [pppmag.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
